GSK 3008348
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H37N5O2 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1 |
InChI-Schlüssel |
ZMXBIIQMSGOIRZ-WIOPSUGQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK3008348
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small-molecule inhibitor of the αvβ6 integrin, investigated for its therapeutic potential in treating idiopathic pulmonary fibrosis (IPF).[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of GSK3008348, detailing its molecular interactions, cellular consequences, and the resultant pharmacological effects observed in preclinical models. The information is intended for an audience with a background in biomedical research and drug development.
Core Mechanism of Action: Inhibition of αvβ6-Mediated TGF-β Activation
The primary mechanism of action of GSK3008348 is the disruption of the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway.[4][5] This is achieved through high-affinity and selective binding to the αvβ6 integrin, a cell surface receptor significantly upregulated on epithelial cells in fibrotic lung tissue.[1][6]
GSK3008348 acts as an RGD-mimetic, mimicking the arginine-glycine-aspartic acid motif present in the latency-associated peptide (LAP) of TGF-β.[7][8] By competitively binding to the αvβ6 integrin, GSK3008348 prevents the integrin from binding to and activating latent TGF-β.[7] This inhibition of TGF-β activation is central to its anti-fibrotic effects, as TGF-β is a key cytokine driving fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen deposition, which are hallmarks of IPF.[6][9]
A key feature of GSK3008348's action is the induction of rapid internalization of the αvβ6 integrin upon binding.[4][5] This is followed by the lysosomal degradation of the integrin, leading to a prolonged suppression of TGF-β signaling, as the cell surface receptor levels are diminished.[4][5]
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of GSK3008348 with its target and its pharmacokinetic profile.
Table 1: In Vitro Binding Affinity and Selectivity
| Integrin Subtype | IC50 (nM) | Ki (nM) | Assay Type |
| αvβ6 | 1.50 | 0.01 | Radioligand Binding |
| αvβ1 | 2.83 | - | Not Specified |
| αvβ3 | 12.53 | - | Not Specified |
| αvβ5 | 4.00 | - | Not Specified |
| αvβ8 | 2.26 | - | Not Specified |
| Data sourced from MedchemExpress and Cayman Chemical.[10][11] |
Table 2: Cellular Activity and Pharmacodynamics
| Parameter | Value | Cell Type |
| pEC50 for αvβ6 internalization | 9.8 | Primary Lung Epithelial Cells |
| t1/2 for αvβ6 internalization | 2.6 ± 0.5 min | Normal Human Bronchial Epithelial (NHBE) Cells |
| t1/2 for αvβ6 return to cell surface | 11.0 ± 1.9 h | Normal Human Bronchial Epithelial (NHBE) Cells |
| Data sourced from InvivoChem and ResearchGate.[4][12] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species |
| Terminal Elimination Half-life (t1/2) | 7.95 - 10.2 h | Healthy Human Participants |
| Time to Maximum Plasma Concentration (Tmax) | ~30 min (post-nebulization) | Healthy Human Participants |
| Data sourced from a Phase 1 clinical trial in healthy participants.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the mechanism of action data.
Murine Bleomycin-Induced Lung Fibrosis Model:
This widely used in vivo model is employed to assess the anti-fibrotic efficacy of therapeutic candidates.
-
Induction of Fibrosis: C57BL/6 mice are intranasally or intratracheally instilled with a single dose of bleomycin (B88199). This induces lung injury and a subsequent fibrotic response that mimics aspects of human IPF.
-
Drug Administration: GSK3008348 is administered to the mice, typically via inhalation or intranasal delivery, at various doses and time points relative to the bleomycin challenge.[11]
-
Endpoint Analysis: After a specified period (e.g., 14 or 21 days), the mice are euthanized, and their lungs are harvested. Key endpoints measured include:
-
Lung Collagen Deposition: Quantified by assays such as the Sircol Collagen Assay or by histological analysis (e.g., Masson's trichrome staining).[4][6]
-
TGF-β Signaling: Assessed by measuring the levels of phosphorylated SMAD proteins (e.g., pSMAD2) in lung tissue homogenates via Western blotting or immunohistochemistry.[11]
-
Biomarkers: Serum levels of fibrosis markers, such as C3M, may also be quantified.[4]
-
In Vitro αvβ6 Integrin Internalization Assay:
This cell-based assay is used to quantify the rate and extent of GSK3008348-induced integrin internalization.
-
Cell Culture: Normal Human Bronchial Epithelial (NHBE) cells, which endogenously express αvβ6 integrin, are cultured to confluence.[11]
-
Treatment: The cells are treated with varying concentrations of GSK3008348 for different durations.
-
Quantification of Surface αvβ6:
-
Flow Cytometry: Cells are stained with a fluorescently labeled antibody specific for the β6 subunit. The fluorescence intensity, which is proportional to the amount of cell surface αvβ6, is measured by flow cytometry.
-
Confocal Microscopy: Immunofluorescence staining of the β6 subunit can be used to visualize the internalization of the integrin from the cell surface into intracellular compartments.[4]
-
-
Data Analysis: The half-life (t1/2) of internalization and the time course for the return of the integrin to the cell surface after drug washout are calculated.[4]
Visualizations
Signaling Pathway
Caption: GSK3008348 inhibits TGF-β signaling by blocking αvβ6 integrin activation and inducing its degradation.
Experimental Workflow
Caption: Workflow for assessing the anti-fibrotic efficacy of GSK3008348 in a preclinical mouse model.
Conclusion
GSK3008348 is a highly specific inhibitor of the αvβ6 integrin that demonstrates a multi-faceted mechanism of action to suppress the pro-fibrotic TGF-β pathway. Its ability to not only block the activation of latent TGF-β but also to induce the internalization and degradation of its target receptor results in a sustained pharmacological effect. While the clinical development of GSK3008348 for IPF has been discontinued, the detailed understanding of its mechanism of action provides valuable insights for the continued development of anti-fibrotic therapies targeting the αvβ6 integrin.[13]
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nordicbioscience.com [nordicbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 13. academic.oup.com [academic.oup.com]
The Rise and Fall of an Inhaled αvβ6 Integrin Inhibitor: A Technical Overview of GSK3008348 for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a grim prognosis.[1][2] The relentless scarring of lung tissue leads to irreversible decline in respiratory function.[2][3] In the quest for more effective therapies, the αvβ6 integrin emerged as a compelling target due to its critical role in activating transforming growth factor-β (TGF-β), a central mediator of fibrosis.[4][5][6][7][8][9] This technical guide provides an in-depth look at the discovery, development, and eventual discontinuation of GSK3008348, a potent and selective small molecule inhibitor of the αvβ6 integrin, designed as an inhaled treatment for IPF.[2]
Discovery and Rationale: Targeting a Key Fibrotic Mediator
GSK3008348 was identified through a dedicated drug discovery program at GlaxoSmithKline aimed at finding selective, small molecule RGD-mimetics to block the αvβ6 integrin.[5][7][8] The rationale for this approach is grounded in the observation that αvβ6 integrin expression is minimal in healthy lung tissue but significantly upregulated on alveolar epithelial cells in IPF.[3] This integrin plays a pivotal role in the conversion of latent TGF-β to its active, pro-fibrotic form.[3][6] By inhibiting αvβ6, the aim was to halt or slow the progression of fibrosis by cutting off a key signaling pathway.[2] GSK3008348 was developed as an inhaled therapy to deliver the drug directly to the site of fibrosis in the lungs, potentially maximizing efficacy and minimizing systemic side effects.[2][3]
Mechanism of Action: High-Affinity Binding and Receptor Internalization
GSK3008348 is a potent antagonist of the αvβ6 integrin.[1] Its mechanism of action involves high-affinity binding to the integrin, which not only blocks the activation of TGF-β but also induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 receptor itself.[4][5][8][9] This leads to a prolonged duration of action, as the slow resynthesis of the integrin is required for the signaling pathway to be restored.[1][7]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of GSK3008348.
Preclinical Pharmacology
GSK3008348 underwent extensive preclinical profiling to characterize its potency, selectivity, and efficacy.
In Vitro Profile
The in vitro characteristics of GSK3008348 demonstrated its high affinity and selectivity for the αvβ6 integrin.
| Parameter | Value | Assay |
| Binding Affinity (pKi) | 11.0 | Radioligand binding assay[1] |
| Cell Adhesion (pIC50) | 8.4 | Cell adhesion assay[1] |
| αvβ6 Internalization (t1/2) | 2.6 ± 0.5 min | High content screening in primary human lung epithelial cells[7] |
| αvβ6 Resynthesis (t1/2) | 11.0 ± 1.9 h | High content screening in primary human lung epithelial cells[7] |
| Dissociation Half-life | ~7 hours | Radioligand binding assay[1] |
In Vivo Efficacy in a Disease Model
The therapeutic potential of GSK3008348 was evaluated in a murine model of bleomycin-induced lung fibrosis.
| Parameter | Result | Model |
| Target Engagement | Demonstrated in vivo | SPECT imaging in bleomycin-induced lung fibrosis mouse model[7] |
| TGF-β Signaling | Prolonged inhibition | Measurement of pSMAD2 levels in the lungs of bleomycin-treated mice[7] |
| Lung Collagen Deposition | Reduced | Bleomycin-induced lung fibrosis mouse model[4][5][8][9] |
| Serum C3M | Reduced | A marker of IPF disease progression, measured in the bleomycin (B88199) mouse model[4][5][8][9] |
Experimental Protocols
A summary of the key experimental methodologies used in the preclinical assessment of GSK3008348 is provided below.
-
Radioligand Binding Assays: These assays were used to determine the binding affinity (pKi) and dissociation half-life of GSK3008348 for the αvβ6 integrin.[1] The hydrochloride salt of GSK3008348 demonstrated a very high affinity with a pKi of 11.[1]
-
Cell Adhesion Assays: The functional inhibitory activity of GSK3008348 was assessed by its ability to block αvβ6-mediated cell adhesion, yielding a pIC50 of 8.4.[1]
-
High Content Screening: This method was employed to quantify the rate of αvβ6 integrin internalization and its subsequent return to the cell surface in primary human lung epithelial cells upon exposure to GSK3008348.[7]
-
Bleomycin-Induced Lung Fibrosis Mouse Model: This standard in vivo model was used to evaluate the anti-fibrotic efficacy of GSK3008348.[4][5][7][8][9] Mice were treated with bleomycin to induce lung injury and fibrosis, followed by administration of GSK3008348.[7] Efficacy was assessed by measuring lung collagen deposition and levels of the serum biomarker C3M.[4][5][8][9]
-
SPECT Imaging and pSMAD2 Measurement: In vivo target engagement and pharmacodynamic effects were confirmed through SPECT imaging and by measuring the levels of phosphorylated SMAD2 (pSMAD2), a downstream marker of TGF-β signaling, in lung tissue.[7]
Clinical Development and Discontinuation
GSK3008348 progressed to clinical trials based on its promising preclinical profile.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, first-time-in-human, randomized, double-blind, placebo-controlled, crossover study (NCT02612051) was conducted to assess the safety, tolerability, and pharmacokinetics of single ascending inhaled doses of GSK3008348 in healthy participants.[2][10][11]
Safety and Tolerability:
-
Single doses up to 3000 mcg administered by nebulization were well tolerated.[2][11]
-
No clinically significant trends or differences in the incidence or intensity of adverse events were observed with escalating doses.[2][10][11]
Pharmacokinetics:
| Parameter | Value | Doses |
|---|---|---|
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes post-nebulization | 1-3000 mcg[2][10][11] |
| Terminal Elimination Half-life (t1/2) | 7.95 - 10.2 hours (geometric mean) | 1-3000 mcg[2][10][11] |
| Area Under the Curve (AUC) | Dose-proportional | 100-3000 mcg[2][11] |
| Maximum Concentration (Cmax) | Increased with dose (modest supra-proportionality) | 30-3000 mcg[2][11] |
Phase 1b and Subsequent Discontinuation
A Phase 1b trial was completed, which demonstrated target engagement with the αvβ6 integrin in IPF patients.[3] Despite the positive preclinical data and favorable Phase 1 results, the development of GSK3008348 was discontinued (B1498344) by GlaxoSmithKline after Phase 2a trials.[12][13] The specific reasons for this decision have not been detailed in the provided search results, but it is not uncommon for drug candidates to fail in later-stage clinical trials due to a lack of efficacy or other factors.[12]
Conclusion
GSK3008348 was a scientifically well-founded drug candidate that showed significant promise in preclinical studies for the treatment of idiopathic pulmonary fibrosis. Its potent and selective inhibition of the αvβ6 integrin, coupled with a novel mechanism of inducing receptor internalization and a favorable safety profile in early clinical trials, highlighted its potential as a first-in-class inhaled therapy. However, the journey of GSK3008348 from the laboratory to the clinic ultimately serves as a poignant reminder of the formidable challenges in developing new treatments for complex diseases like IPF. The insights gained from its development will undoubtedly contribute to the ongoing efforts to find a cure for this devastating condition.
References
- 1. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nordicbioscience.com [nordicbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pa2online.org [pa2online.org]
- 8. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - UCL Discovery [discovery.ucl.ac.uk]
- 10. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preclinical Profile of GSK3008348: An In-Depth Technical Guide
Introduction
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, developed for the potential treatment of idiopathic pulmonary fibrosis (IPF).[1][2] As an inhaled therapeutic, it is designed for direct delivery to the lungs to minimize systemic exposure.[2] Preclinical research has focused on its mechanism of action, potency, selectivity, and efficacy in models of pulmonary fibrosis. This document provides a detailed overview of the preclinical findings for GSK3008348.
Mechanism of Action
GSK3008348 is an arginyl-glycinyl-aspartic acid (RGD)-mimetic.[3] It targets the αvβ6 integrin, which is expressed at low levels in healthy epithelial tissue but is significantly upregulated in fibrotic lung tissue.[4] The αvβ6 integrin plays a critical role in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine, by binding to the latency-associated peptide (LAP) of latent TGF-β.[3][4] By inhibiting the αvβ6 integrin, GSK3008348 blocks the release of active TGF-β, thereby reducing downstream pro-fibrotic signaling and collagen deposition.[4][5] Furthermore, binding of GSK3008348 to the αvβ6 integrin induces its rapid internalization and subsequent lysosomal degradation, leading to a prolonged pharmacodynamic effect.[5][6]
Quantitative Data
The preclinical evaluation of GSK3008348 has generated significant quantitative data regarding its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency of GSK3008348
| Assay Type | Target | Species | IC50 (nM) | pIC50 | pKi |
|---|---|---|---|---|---|
| Integrin Antagonism | αvβ6 | - | 1.50[7] | - | - |
| αvβ1 | - | 2.83[7] | - | - | |
| αvβ3 | - | 12.53[7] | - | - | |
| αvβ5 | - | 4.00[7] | - | - | |
| αvβ8 | - | 2.26[7] | - | - | |
| Cell Adhesion Assay | αvβ6 | - | - | 8.4[1] | - |
| Radioligand Binding Assay | αvβ6 | - | - | - | 10.4[1] |
| (low protein concentration) | αvβ6 | - | - | - | 11.0[1] |
Table 2: Cellular Activity of GSK3008348 in Primary Lung Epithelial Cells
| Parameter | Value |
|---|---|
| Receptor Internalization (pEC50) | 9.8[1] |
| Receptor Internalization (t1/2) | 2.6 ± 0.5 min[5] |
| Receptor Recycling/Re-expression (t1/2) | 11.0 ± 1.9 h[5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of GSK3008348 for the αvβ6 integrin.
-
Methodology:
-
A competitive binding assay is performed using a radiolabeled ligand that specifically binds to the αvβ6 integrin.
-
Varying concentrations of GSK3008348 are incubated with a constant concentration of the αvβ6 integrin and the radiolabeled ligand.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of GSK3008348 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
A more sensitive version of the assay with a lower protein concentration (75 pM) was also utilized to determine a more precise pKi.[1]
-
2. Cell Adhesion Assay
-
Objective: To assess the functional inhibitory activity (IC50) of GSK3008348 on αvβ6-mediated cell adhesion.
-
Methodology:
-
96-well plates are coated with the αvβ6 ligand, such as fibronectin or a specific peptide.
-
Cells expressing the αvβ6 integrin are pre-incubated with various concentrations of GSK3008348.
-
The cells are then added to the coated wells and allowed to adhere for a specified time.
-
Non-adherent cells are removed by washing.
-
The remaining adherent cells are quantified, typically by using a colorimetric assay (e.g., crystal violet staining).
-
The IC50 value is determined by plotting the percentage of cell adhesion against the concentration of GSK3008348.
-
3. Receptor Internalization Assay
-
Objective: To measure the rate and extent of αvβ6 integrin internalization induced by GSK3008348.
-
Methodology:
-
Primary human lung epithelial cells are treated with GSK3008348 (e.g., 250 nM) for various time points.[1]
-
At each time point, the amount of αvβ6 integrin remaining on the cell surface is quantified. This can be done using flow cytometry with an antibody specific for an extracellular epitope of the β6 subunit.
-
The half-life (t1/2) of internalization is calculated from the time-course data.[5]
-
For receptor recycling/re-expression, after a 1-hour exposure to GSK3008348, the compound is washed out, and the return of αvβ6 to the cell surface is measured over time.[5]
-
Confocal microscopy with immunofluorescence staining for the β6 subunit can be used to visually confirm internalization.[5]
-
4. Murine Bleomycin-Induced Lung Fibrosis Model
-
Objective: To evaluate the in vivo efficacy of GSK3008348 in a preclinical model of pulmonary fibrosis.
-
Methodology:
-
Lung fibrosis is induced in mice by a single intratracheal or oropharyngeal administration of bleomycin (B88199).
-
GSK3008348 is administered to the mice, typically via a route mimicking inhalation (e.g., oropharyngeal administration).[8]
-
Treatment can be prophylactic (starting at the time of bleomycin administration) or therapeutic (starting after fibrosis is established).
-
At the end of the study period, various endpoints are assessed:
-
Lung Collagen Deposition: Quantified by methods such as the Sircol assay or by hydroxyproline (B1673980) analysis of lung homogenates.[5][8]
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
TGF-β Signaling: Phosphorylation of SMAD proteins (e.g., pSMAD2/3) is measured in lung tissue homogenates by techniques like Western blotting or ELISA to confirm target engagement.[4]
-
Serum Biomarkers: Levels of fibrosis-related biomarkers, such as C3M (a marker of IPF disease progression), may be measured in the serum.[5][6]
-
-
Summary of Preclinical Findings
Preclinical studies have demonstrated that GSK3008348 is a high-affinity and selective inhibitor of the αvβ6 integrin.[1] It effectively blocks the activation of TGF-β, a central mediator of fibrosis.[4][5] In cellular assays, GSK3008348 induces the rapid internalization and degradation of the αvβ6 integrin, suggesting a potential for prolonged duration of action.[1][5] In the bleomycin-induced mouse model of lung fibrosis, GSK3008348 has been shown to reduce lung collagen deposition and inhibit TGF-β signaling.[5][8] These findings provided a strong rationale for the clinical development of inhaled GSK3008348 for the treatment of IPF.[2] However, it should be noted that the clinical development of GSK3008348 for IPF was later discontinued.[9]
References
- 1. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Translational pharmacology of an inhaled small molecule alpha v beta 6 integrin inhibitor for idiopathic pulmonary fibrosis [spiral.imperial.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK3008348 / GSK [delta.larvol.com]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Target Identification and Validation of GSK3008348
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, a heterodimeric transmembrane receptor. This document provides a comprehensive overview of the target identification and validation of GSK3008348, with a focus on its mechanism of action, binding affinity, and the experimental methodologies used to characterize its interaction with its primary target. The primary therapeutic indication for which GSK3008348 was investigated is idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. The rationale for its development stems from the crucial role of the αvβ6 integrin in activating transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine. By inhibiting αvβ6, GSK3008348 effectively reduces TGF-β signaling, thereby mitigating the downstream effects of fibrosis.[1][2][3][4][5]
Target Identification: The αvβ6 Integrin
The primary target of GSK3008348 has been identified as the αvβ6 integrin.[1][2][3][4][5] Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.[6] The αvβ6 integrin is expressed predominantly on epithelial cells and is often upregulated in tissues undergoing remodeling, such as in fibrosis and cancer.[5] A key function of αvβ6 is its ability to bind to the latency-associated peptide (LAP) of TGF-β, leading to the activation of this potent pro-fibrotic cytokine.[1][5][7] In diseases like IPF, the overexpression of αvβ6 on alveolar epithelial cells contributes to excessive TGF-β activation and subsequent collagen deposition, leading to lung scarring.[1][5] Therefore, inhibiting the αvβ6 integrin presents a promising therapeutic strategy to halt or slow the progression of fibrosis.
Mechanism of Action
GSK3008348 is an RGD-mimetic, meaning it mimics the Arginine-Glycine-Aspartic acid (RGD) motif present in the natural ligands of many integrins, including the LAP of TGF-β.[2][7] By binding to the RGD-binding site on the αvβ6 integrin, GSK3008348 competitively inhibits the binding of latent TGF-β, thereby preventing its activation.[8]
Furthermore, studies have revealed a secondary mechanism of action. Upon binding to the αvβ6 integrin on the cell surface, GSK3008348 induces the rapid internalization and subsequent lysosomal degradation of the receptor.[2][6][9] This leads to a prolonged suppression of TGF-β signaling, as the cell surface population of the αvβ6 integrin is depleted and requires de novo synthesis to be restored.[2]
Below is a diagram illustrating the signaling pathway and the inhibitory action of GSK3008348.
Target Validation: Quantitative Data
The validation of αvβ6 as the target for GSK3008348 was established through a series of in vitro assays that demonstrated its high affinity and selectivity. The following tables summarize the key quantitative data from these studies.
Table 1: Binding Affinity and Selectivity of GSK3008348 for various RGD-binding Integrins
| Integrin Subtype | pKi / pIC50 | IC50 (nM) | Fold Selectivity vs. αvβ6 | Assay Type |
| αvβ6 | 10.4 - 11.0 | 1.50 | - | Radioligand Binding / Fluorescence Polarization |
| αvβ1 | - | 2.83 | ~1.9 | Radioligand Binding |
| αvβ3 | 6.0 | 12.53 | ~8.4 | Radioligand Binding / Cell Adhesion |
| αvβ5 | 6.9 | 4.00 | ~2.7 | Radioligand Binding / Cell Adhesion |
| αvβ8 | 7.7 | 2.26 | ~1.5 | Radioligand Binding / Cell Adhesion |
| αIIbβ3 | - | >10,000 | >6,667 | Platelet Aggregation |
Data compiled from multiple sources.[8][10][11]
Table 2: Functional Activity of GSK3008348
| Parameter | Value | Cell Type | Assay |
| pEC50 for αvβ6 Internalization | 9.8 | Primary Lung Epithelial Cells | Flow Cytometry |
| t1/2 for αvβ6 Internalization | 2.6 ± 0.5 min | NHBE Cells | Flow Cytometry |
| t1/2 for αvβ6 Return to Cell Surface | 11.0 ± 1.9 h | NHBE Cells | Flow Cytometry |
| Receptor Dissociation Half-life | ~7-9 h | - | Radioligand Binding |
Data compiled from multiple sources.[2][11][12]
Experimental Protocols
The following sections provide an overview of the methodologies for the key experiments cited in the target validation of GSK3008348.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity (Ki) of GSK3008348 for various integrins.
-
Objective: To quantify the affinity of GSK3008348 for αvβ6 and other RGD-binding integrins.
-
General Principle: A radiolabeled ligand (e.g., [³H]GSK3008348 or another known RGD-mimetic) is incubated with a source of the target integrin (recombinant protein or cell membranes). The unlabeled GSK3008348 is added at increasing concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the concentration of GSK3008348 that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 value.
-
Key Steps:
-
Preparation of Integrin Source: Recombinant soluble integrins or membranes from cells overexpressing the target integrin are prepared.
-
Incubation: A fixed concentration of the radioligand is incubated with the integrin source in a suitable binding buffer, along with a range of concentrations of GSK3008348. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the integrin-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of GSK3008348. The IC50 is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
Cell Adhesion Assays
These assays assess the functional ability of GSK3008348 to block integrin-mediated cell attachment.
-
Objective: To determine the potency of GSK3008348 in inhibiting αvβ6-mediated cell adhesion.
-
General Principle: Cells that express the αvβ6 integrin are allowed to adhere to a plate coated with an αvβ6 ligand (e.g., LAP). The assay is performed in the presence of varying concentrations of GSK3008348. The number of adherent cells is quantified to determine the inhibitory effect of the compound.
-
Key Steps:
-
Plate Coating: Microtiter plates are coated with an αvβ6 ligand.
-
Cell Seeding: Cells expressing αvβ6 are seeded into the wells in the presence of different concentrations of GSK3008348.
-
Incubation: The plate is incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification of Adherent Cells: The remaining adherent cells are stained with a dye (e.g., crystal violet), and the absorbance is measured to quantify the number of cells.
-
Data Analysis: The percentage of adhesion inhibition is plotted against the concentration of GSK3008348 to determine the IC50.
-
TGF-β Activation Assay
This assay directly measures the ability of GSK3008348 to inhibit the primary function of the αvβ6 integrin.
-
Objective: To confirm that GSK3008348 inhibits αvβ6-mediated activation of TGF-β.
-
General Principle: A co-culture system of cells expressing αvβ6 (e.g., normal human bronchial epithelial cells - NHBE) and a reporter cell line that expresses luciferase under the control of a TGF-β-sensitive promoter (e.g., TMLC cells) is used. The activation of TGF-β by the αvβ6-expressing cells leads to luciferase expression in the reporter cells, which can be quantified. The assay is performed with and without GSK3008348 to measure its inhibitory effect. An alternative method involves measuring the phosphorylation of Smad2, a downstream signaling molecule in the TGF-β pathway, via Western blotting or ELISA.
-
Key Steps (Reporter Assay):
-
Co-culture: αvβ6-expressing cells and TGF-β reporter cells are co-cultured.
-
Treatment: The co-culture is treated with varying concentrations of GSK3008348.
-
Incubation: The cells are incubated to allow for TGF-β activation and subsequent luciferase expression.
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of luciferase activity is plotted against the concentration of GSK3008348 to determine its potency.
-
αvβ6 Integrin Internalization and Degradation Assays
These assays investigate the impact of GSK3008348 on the trafficking of its target receptor.
-
Objective: To measure the rate and extent of αvβ6 integrin internalization and degradation induced by GSK3008348.
-
General Principle: Flow cytometry is used to quantify the amount of αvβ6 integrin remaining on the cell surface after treatment with GSK3008348. Cells are treated with the compound for various durations, and then stained with a fluorescently labeled antibody that specifically recognizes the extracellular domain of the β6 subunit. The fluorescence intensity of the cells is measured by flow cytometry, which is proportional to the amount of cell surface αvβ6. To study degradation, the return of the integrin to the cell surface after washout of the compound is monitored over a longer time course. The involvement of lysosomal degradation can be confirmed by using lysosomal inhibitors like chloroquine.
-
Key Steps (Flow Cytometry):
-
Cell Treatment: Cells expressing αvβ6 are treated with GSK3008348 for different time points.
-
Antibody Staining: The cells are stained with a fluorescently labeled anti-β6 antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is plotted against time to determine the kinetics of internalization. For degradation studies, the recovery of surface αvβ6 is monitored over time after drug washout.
-
Experimental and Logical Workflows
The target identification and validation of GSK3008348 followed a logical progression of experiments, as depicted in the workflow diagram below.
Conclusion
The comprehensive preclinical data strongly support the identification and validation of the αvβ6 integrin as the primary target of GSK3008348. The compound demonstrates high affinity and selectivity for αvβ6, effectively inhibiting its function in activating the pro-fibrotic cytokine TGF-β. Furthermore, the induction of receptor internalization and degradation provides a mechanism for prolonged pharmacodynamic effect. While the clinical development of GSK3008348 for IPF was discontinued, the extensive target validation data serve as a valuable case study for the development of future anti-fibrotic therapies targeting the αvβ6 integrin.[6][13][14] This technical guide provides researchers and drug development professionals with a detailed understanding of the scientific rationale and experimental approaches employed in the investigation of this novel therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ligand-bound integrin αvβ6 internalisation and trafficking [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. nordicbioscience.com [nordicbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Early Events in Integrin αvβ6-Mediated Cell Entry of Foot-and-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-bound integrin αvβ6 internalisation and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Investigating the Binding Affinity of GSK3008348 to αvβ6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin, a receptor implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth overview of the binding characteristics of GSK3008348 to the αvβ6 integrin. It includes a compilation of quantitative binding affinity data, detailed experimental protocols for key binding assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of targeting the αvβ6 integrin.
Introduction
The αvβ6 integrin is an epithelial-specific cell surface receptor that plays a crucial role in cell adhesion and signaling. Its expression is typically low in healthy adult tissues but is significantly upregulated during tissue remodeling, wound healing, and in various pathological conditions, including fibrosis and cancer.[1] A primary function of αvβ6 is the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[1][2] By binding to the latent TGF-β complex, αvβ6 induces a conformational change that releases the active TGF-β, which in turn promotes fibroblast proliferation and extracellular matrix deposition, key events in the progression of fibrosis.[1]
GSK3008348 is an investigational drug developed as an inhaled inhibitor of the αvβ6 integrin for the treatment of IPF.[3][4][5] It is an RGD-mimetic compound that competitively binds to the ligand-binding site of αvβ6, thereby preventing its interaction with natural ligands and subsequent activation of TGF-β.[3] This guide details the binding affinity and selectivity of GSK3008348 for αvβ6, providing a quantitative basis for its therapeutic rationale.
Quantitative Binding Affinity Data
The binding affinity of GSK3008348 for αvβ6 has been characterized using various in vitro assays. The data consistently demonstrate high affinity and selectivity.
Table 1: Binding Affinity of GSK3008348 for αvβ6 Integrin
| Assay Type | Parameter | Value | Reference |
| Radioligand Binding Assay | pKi | 11.0 | [6] |
| Radioligand Binding Assay | pKi | 10.4 | [6] |
| Saturation Binding ([³H]GSK3008348) | pKD | 10.8 | [6] |
| Cell Adhesion Assay (K562 cells) | pIC50 | 8.4 | [6][7] |
| Fluorescence Polarisation Assay | pIC50 | 8.1 | [7] |
Table 2: Selectivity of GSK3008348 for αvβ6 Over Other Integrins
| Integrin Subtype | pIC50 / pKi | Fold Selectivity vs. αvβ6 | Reference |
| αvβ1 | - | - | [7] |
| αvβ3 | 6.0 | >100 | [6][7] |
| αvβ5 | 6.9 | >100 | [6][7] |
| αvβ8 | 7.7 | - | [7] |
| α5β1 | - | 6667 | [6] |
| α8β1 | - | 17 | [6] |
| αIIbβ3 | - | - | [8] |
Note: Fold selectivity is calculated based on the ratio of IC50 or Ki values. Higher pIC50/pKi values indicate stronger binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following are representative protocols for the key assays used to characterize the interaction between GSK3008348 and αvβ6.
Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled compound (GSK3008348) to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
[³H]GSK3008348 (radioligand)
-
Unlabeled GSK3008348
-
Cell membranes or tissue homogenates expressing αvβ6
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM MnCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled GSK3008348 in assay buffer.
-
In a 96-well plate, add a fixed concentration of [³H]GSK3008348, the cell membrane/tissue homogenate preparation, and varying concentrations of unlabeled GSK3008348.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the unlabeled GSK3008348 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Adhesion Assay
This assay assesses the ability of GSK3008348 to inhibit the adhesion of cells expressing αvβ6 to a substrate coated with an αvβ6 ligand (e.g., fibronectin or vitronectin).
Materials:
-
Cells expressing αvβ6 (e.g., K562 cells)
-
αvβ6 ligand (e.g., fibronectin)
-
GSK3008348
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Cell stain (e.g., crystal violet or a fluorescent dye like Calcein AM)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the αvβ6 ligand and incubate overnight at 4°C.
-
Wash the wells to remove unbound ligand and block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Prepare a suspension of αvβ6-expressing cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of GSK3008348 for 30 minutes at 37°C.
-
Add the cell-inhibitor mixture to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Stain the adherent cells with a suitable dye (e.g., 0.5% crystal violet in 20% methanol (B129727) for 10 minutes).
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the stain (e.g., with 10% acetic acid) and measure the absorbance or fluorescence using a plate reader.
-
Plot the absorbance/fluorescence as a function of GSK3008348 concentration and determine the IC50 value.
Integrin Internalization Assay
Binding of GSK3008348 to αvβ6 can induce receptor internalization. This can be quantified using flow cytometry.
Materials:
-
Cells expressing αvβ6
-
Fluorescently labeled antibody against the extracellular domain of αvβ6 or a fluorescently labeled αvβ6 ligand
-
GSK3008348
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest αvβ6-expressing cells and resuspend them in FACS buffer.
-
Incubate the cells with a saturating concentration of the fluorescently labeled anti-αvβ6 antibody or ligand on ice to label the surface-expressed integrins.
-
Wash the cells to remove unbound antibody/ligand.
-
Resuspend the cells in pre-warmed culture medium and treat with GSK3008348 at various concentrations or for different time points at 37°C to allow for internalization.
-
At the end of the incubation, place the cells on ice to stop internalization.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI). A decrease in MFI indicates the internalization of the fluorescently labeled integrin.
-
The percentage of internalization can be calculated relative to the MFI of cells kept on ice (no internalization).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of GSK3008348 and the methods used to study it.
αvβ6-Mediated TGF-β Activation Pathway
The following diagram illustrates the central role of αvβ6 in activating TGF-β and how GSK3008348 inhibits this process.
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of GSK3008348: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small-molecule inhibitor of the αvβ6 integrin, a receptor primarily expressed on epithelial cells.[1][2] This guide provides a comprehensive overview of the pharmacodynamics of GSK3008348, detailing its mechanism of action, binding characteristics, and effects on cellular signaling pathways. The information presented herein is intended to serve as a technical resource for professionals engaged in research and development within the fields of pharmacology and drug discovery.
Mechanism of Action
GSK3008348 functions as an antagonist of the αvβ6 integrin, a key player in the activation of transforming growth factor-beta (TGF-β), a cytokine central to the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[3][4] The αvβ6 integrin is significantly upregulated in IPF lung tissue, particularly at sites of epithelial damage.[5] By binding to αvβ6, GSK3008348 prevents the integrin from activating latent TGF-β.[3][5] This targeted inhibition of TGF-β activation is anticipated to reduce the downstream pro-fibrotic signaling cascade, thereby limiting collagen production and potentially halting or slowing the progression of fibrosis.[5]
A key aspect of GSK3008348's pharmacodynamics is its ability to induce the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin.[6][7] This ligand-induced receptor internalization contributes to a prolonged duration of action, as the return of the integrin to the cell surface is a slow process.[5]
Quantitative Pharmacodynamic Data
The binding affinity and functional potency of GSK3008348 have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of GSK3008348 for αv Integrins
| Integrin Subtype | Assay Type | Parameter | Value | Reference(s) |
| αvβ6 | Radioligand Binding | pKi | 10.4 - 11.0 | [3] |
| αvβ6 | Cell Adhesion (K562 cells) | pIC50 | 8.4 | [3] |
| αvβ1 | - | IC50 | 2.83 nM | [1] |
| αvβ3 | Cell Adhesion (K562 cells) | pIC50 | 6.0 | [1] |
| αvβ3 | - | IC50 | 12.53 nM | [1] |
| αvβ5 | Cell Adhesion (K562 cells) | pIC50 | 6.9 | [1] |
| αvβ5 | - | IC50 | 4.00 nM | [1] |
| αvβ8 | Cell Adhesion (K562 cells) | pIC50 | 7.7 | [1] |
| αvβ8 | - | IC50 | 2.26 nM | [1] |
Table 2: Functional Potency of GSK3008348
| Functional Readout | Assay System | Parameter | Value | Reference(s) |
| Inhibition of Smad2 Phosphorylation | Normal Human Bronchial Epithelial (NHBE) cells | pIC50 | 9.13 | [6] |
| αvβ6 Internalization | Primary Lung Epithelial Cells | pEC50 | 9.8 | [3] |
| Fluorescence Polarization | - | pIC50 | 8.1 | [1] |
Signaling Pathways
GSK3008348 exerts its effects by modulating the TGF-β signaling pathway. The binding of GSK3008348 to αvβ6 prevents the activation of latent TGF-β. This, in turn, inhibits the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3 (the canonical pathway), as well as other non-Smad pathways that contribute to fibrosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of GSK3008348 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of GSK3008348 for the αvβ6 integrin.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the αvβ6 integrin in a suitable buffer and pellet the membranes by centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]GSK3008348) and a range of concentrations of unlabeled GSK3008348.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled GSK3008348 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Cell Adhesion Assay
This assay measures the ability of GSK3008348 to inhibit the adhesion of cells expressing αvβ6 to its ligand.
Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with an αvβ6 ligand, such as the latency-associated peptide (LAP).
-
Blocking: Block any remaining non-specific binding sites on the plate with a blocking agent like bovine serum albumin (BSA).
-
Cell Preparation: Label K562 cells, which have been engineered to express αvβ6 integrin, with a fluorescent dye.
-
Incubation: Add the fluorescently labeled cells to the coated wells in the presence of varying concentrations of GSK3008348 and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove any non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of GSK3008348 to determine the IC50 value.
Bleomycin-Induced Lung Fibrosis Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of GSK3008348.
Protocol:
-
Induction of Fibrosis: Anesthetize mice (e.g., C57BL/6) and instill a single dose of bleomycin directly into the trachea to induce lung injury and subsequent fibrosis.
-
Treatment: Administer GSK3008348 or a vehicle control to the mice at predetermined time points and doses, typically via the intranasal or inhaled route.
-
Euthanasia and Sample Collection: At the end of the study period, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Endpoint Analysis:
-
Histology: Stain lung tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Measure the hydroxyproline content in lung homogenates as a biochemical marker of collagen levels.
-
Western Blotting: Analyze BALF or lung tissue lysates for the levels of phosphorylated Smad2 (pSmad2) to assess the inhibition of TGF-β signaling.
-
Conclusion
GSK3008348 is a highly potent and selective inhibitor of the αvβ6 integrin with a well-defined mechanism of action. Its ability to block the activation of TGF-β and induce the internalization of its target receptor makes it a promising therapeutic candidate for the treatment of fibrotic diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical efficacy and safety is ongoing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK3008348 (αvβ6 Integrin Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments involving GSK3008348, a potent and selective small molecule inhibitor of the αvβ6 integrin. GSK3008348 has been investigated for its potential therapeutic effects in conditions such as idiopathic pulmonary fibrosis (IPF) due to its ability to modulate transforming growth factor-beta (TGF-β) signaling.[1][2][3]
Mechanism of Action
GSK3008348 is an RGD-mimetic compound that competitively antagonizes the αvβ6 integrin.[4] This integrin plays a crucial role in the activation of latent TGF-β, a key pro-fibrotic cytokine.[1][2] By binding to αvβ6, GSK3008348 prevents the conformational changes required for TGF-β activation, thereby inhibiting downstream fibrotic signaling pathways.[1][5] Furthermore, GSK3008348 has been shown to induce the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin in lung epithelial cells, leading to a prolonged inhibition of TGF-β signaling.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of GSK3008348 across various assays.
Table 1: Inhibitory Potency of GSK3008348 in Biochemical and Cell-Based Assays
| Assay Type | Target | Species | Value | Units | Reference |
| Fluorescence Polarization | αvβ6 | Human | 8.1 | pIC50 | [5] |
| Radioligand Binding | αvβ6 | Human | 10.4 - 11.0 | pKi | [6] |
| Radioligand Binding | αvβ6 | Human | 0.01 | Ki (nM) | [7] |
| Cell Adhesion | αvβ6 | Human | 8.4 | pIC50 | [5][6] |
| Cell Adhesion | αvβ1 | Human | - | 2.83 (IC50) | nM |
| Cell Adhesion | αvβ3 | Human | 6.0 | pIC50 | [5] |
| Cell Adhesion | αvβ3 | Human | - | 12.53 (IC50) | nM |
| Cell Adhesion | αvβ5 | Human | 6.9 | pIC50 | [5] |
| Cell Adhesion | αvβ5 | Human | - | 4.00 (IC50) | nM |
| Cell Adhesion | αvβ8 | Human | 7.7 | pIC50 | [5] |
| Cell Adhesion | αvβ8 | Human | - | 2.26 (IC50) | nM |
Table 2: Selectivity Profile of GSK3008348 in Cell Adhesion Assays
| Integrin Target | IC50 (nM) | Reference |
| αvβ1 | 3.9 | [7] |
| αvβ3 | 50 | [7] |
| αvβ5 | 1000 | [7] |
| αvβ8 | 16 | [7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of GSK3008348 in the context of TGF-β signaling.
Caption: GSK3008348 inhibits αvβ6 integrin, blocking TGF-β activation and downstream fibrotic signaling.
Experimental Protocols
Protocol 1: αvβ6 Integrin Cell Adhesion Assay
Objective: To determine the inhibitory potency of GSK3008348 on αvβ6-mediated cell adhesion.
Materials:
-
K562 cells engineered to express human αvβ6 integrin
-
GSK3008348
-
Fibronectin-coated 96-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcein-AM fluorescent dye
-
Plate reader with fluorescence detection
Procedure:
-
Cell Preparation:
-
Culture K562-αvβ6 cells in appropriate medium.
-
Harvest cells and wash with serum-free medium.
-
Resuspend cells in serum-free medium and label with Calcein-AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend in adhesion buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of GSK3008348 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of GSK3008348 in adhesion buffer to create a range of test concentrations.
-
-
Adhesion Assay:
-
Add the diluted GSK3008348 solutions to the fibronectin-coated 96-well plate.
-
Add the Calcein-AM labeled K562-αvβ6 cells to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Plot the fluorescence intensity against the logarithm of the GSK3008348 concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: αvβ6 Integrin Internalization Assay via Flow Cytometry
Objective: To quantify the internalization of the αvβ6 integrin induced by GSK3008348.
Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells
-
GSK3008348
-
PE-conjugated anti-β6 antibody
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture NHBE cells to confluency.
-
Treat the cells with various concentrations of GSK3008348 for a defined period (e.g., 1 hour) at 37°C.
-
Include an untreated control group.
-
-
Antibody Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a PE-conjugated anti-β6 antibody on ice to label the surface-expressed αvβ6 integrin.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the PE channel.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each treatment group.
-
-
Data Interpretation:
-
A decrease in the MFI in GSK3008348-treated cells compared to the control indicates internalization of the αvβ6 integrin.
-
The percentage of internalization can be calculated relative to the untreated control.
-
The half-life (t1/2) of internalization can be determined by performing a time-course experiment.[1]
-
Caption: Workflow for the αvβ6 integrin internalization assay using flow cytometry.
Protocol 3: Inhibition of TGF-β-induced SMAD2 Phosphorylation
Objective: To assess the functional consequence of αvβ6 inhibition by GSK3008348 on TGF-β signaling, measured by the phosphorylation of SMAD2.
Materials:
-
Normal Human Bronchial Epithelial (NHBE) cells
-
GSK3008348
-
Recombinant human TGF-β1
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-SMAD2 and anti-total-SMAD2
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture NHBE cells in appropriate medium.
-
Pre-treat the cells with a range of GSK3008348 concentrations for a specified time.
-
-
TGF-β Stimulation:
-
Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-phospho-SMAD2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total-SMAD2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD2 and total-SMAD2.
-
Normalize the phospho-SMAD2 signal to the total-SMAD2 signal.
-
Determine the concentration-dependent inhibition of SMAD2 phosphorylation by GSK3008348.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for GSK3008348 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1] Integrin αvβ6 plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator in fibrotic diseases.[2][3] By binding to αvβ6, GSK3008348 effectively blocks the TGF-β signaling pathway, making it a valuable tool for in vitro studies of fibrosis and other αvβ6-mediated processes.[2][3] These application notes provide detailed protocols for utilizing GSK3008348 in common cell culture assays to assess its biological activity.
Mechanism of Action
GSK3008348 is an RGD-mimetic compound that competitively inhibits the binding of natural ligands to the αvβ6 integrin.[3] This inhibition prevents the conformational changes in the latent TGF-β complex required for its activation. Consequently, downstream signaling through the canonical SMAD pathway is suppressed. Furthermore, binding of GSK3008348 to αvβ6 integrin has been shown to induce the rapid internalization and subsequent lysosomal degradation of the receptor, leading to a prolonged inhibition of TGF-β signaling.[2][3][4]
References
Application Notes and Protocols for GSK3008348 Administration in a Bleomycin-Induced Lung Fibrosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective αvβ6 integrin inhibitor, GSK3008348, in a bleomycin-induced mouse model of pulmonary fibrosis. This model is a standard preclinical tool for evaluating potential anti-fibrotic therapies.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. A key pathological mechanism in IPF is the excessive deposition of extracellular matrix, leading to scar tissue formation. The activation of transforming growth factor-beta (TGF-β) is a central event in the fibrotic process. The αvβ6 integrin plays a crucial role in activating latent TGF-β in the lungs.[1][2][3]
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[4] By binding to αvβ6, GSK3008348 prevents the activation of TGF-β, thereby inhibiting downstream pro-fibrotic signaling pathways.[1][4] In preclinical studies, inhaled administration of GSK3008348 has been shown to reduce collagen deposition and markers of fibrosis in the bleomycin-induced lung fibrosis mouse model.[1][3]
Experimental Protocols
I. Induction of Pulmonary Fibrosis with Bleomycin (B88199)
This protocol describes the induction of lung fibrosis in C57BL/6 mice via intratracheal or oropharyngeal administration of bleomycin.
Materials:
-
Bleomycin sulfate (B86663) (lyophilized)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical platform
-
Intubation equipment (for intratracheal administration) or micropipette (for oropharyngeal administration)
-
C57BL/6 mice (female, 12-16 weeks old)[5]
Procedure:
-
Preparation of Bleomycin Solution:
-
Under a chemical hood, reconstitute lyophilized bleomycin sulfate in sterile saline to the desired stock concentration (e.g., 15 U/mL).[5]
-
For a working solution, dilute the stock to the final concentration needed for the desired dose (e.g., 1.5 U/kg, 2 mg/kg, or 3 mg/kg body weight).[1][6][7] A common final volume for administration is 50-100 µL.[3][5]
-
Gently mix the solution by inverting the tube to avoid foaming. Prepare fresh on the day of use.[5]
-
-
Animal Anesthesia:
-
Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic agent. Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.
-
-
Bleomycin Administration (Intratracheal): [3][5]
-
Place the anesthetized mouse in a supine position on a surgical platform with its neck hyperextended.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a needle attached to a syringe containing the bleomycin solution between the tracheal rings.
-
Slowly instill the bleomycin solution (e.g., 100 µL) into the lungs.[3]
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Bleomycin Administration (Oropharyngeal): [1]
-
Anesthetize the mouse and position it on a slanted board.
-
Gently pull the tongue to one side to visualize the pharynx.
-
Using a micropipette, carefully dispense the bleomycin solution (e.g., in a 50 µL volume) into the back of the throat. The mouse will aspirate the solution into the lungs.
-
-
Post-Procedure Monitoring:
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
Provide supportive care as needed, including softened food and easy access to water.
-
Fibrosis typically develops over 14 to 21 days.[2]
-
II. Administration of GSK3008348
This protocol outlines the therapeutic administration of GSK3008348 to mice with established lung fibrosis.
Materials:
-
GSK3008348
-
Vehicle solution (e.g., sterile saline)
-
Micropipette or nebulizer for intranasal/inhaled delivery
Procedure:
-
Preparation of GSK3008348 Solution:
-
Dissolve GSK3008348 in the appropriate vehicle to the desired concentration for the target dose (e.g., 1 mg/kg).[1]
-
-
Therapeutic Dosing Regimen:
-
Intranasal Administration:
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, deliver a small volume (e.g., 20-30 µL) of the GSK3008348 solution into the nares, allowing the mouse to inhale the liquid.
-
III. Assessment of Pulmonary Fibrosis
A. Lung Collagen Content (Hydroxyproline Assay):
This assay quantifies the total collagen content in lung tissue as a measure of fibrosis.
Procedure:
-
Tissue Harvesting:
-
At the end of the study (e.g., day 28), euthanize the mice.
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs, blot dry, and record the weight.
-
Snap-freeze the lung tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Hydrolysis:
-
Homogenize the lung tissue in distilled water.
-
Add an equal volume of 12M hydrochloric acid (HCl) to the homogenate.
-
Hydrolyze the samples at 120°C for 3 hours in sealed vials to prevent evaporation.
-
-
Colorimetric Assay:
-
Follow the manufacturer's instructions for a commercial hydroxyproline (B1673980) assay kit or a standard protocol involving chloramine-T and Ehrlich's reagent.
-
Read the absorbance at the appropriate wavelength (typically 550-560 nm).
-
Calculate the hydroxyproline concentration based on a standard curve.
-
Express the results as µg of hydroxyproline per lung or per mg of lung tissue.
-
B. Histological Analysis:
Histology provides a qualitative and semi-quantitative assessment of fibrosis.
Procedure:
-
Tissue Fixation and Processing:
-
Fix one lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and cellular infiltration.
-
Masson's Trichrome or Sirius Red: To specifically visualize collagen deposition (stains blue/green with Masson's and red with Sirius Red).
-
-
Analysis:
-
Examine the slides under a microscope.
-
Semi-quantify the extent of fibrosis using a scoring system, such as the Ashcroft score.
-
C. Analysis of TGF-β Signaling (pSmad2):
This analysis measures the activation of the downstream effector of TGF-β signaling.
Procedure (Western Blot):
-
Protein Extraction:
-
Homogenize lung tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phosphorylated Smad2 (pSmad2).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the pSmad2 signal to total Smad2 or a loading control like GAPDH.
-
Quantitative Data
The following tables summarize representative quantitative data from studies using GSK3008348 in the bleomycin-induced lung fibrosis model.
Table 1: Effect of Therapeutic GSK3008348 Administration on Lung Collagen Content [8]
| Treatment Group | N | Mean Lung Hydroxyproline (µ g/lung ) ± SEM |
| Saline / Vehicle | 7 | 150 ± 10 |
| Bleomycin / Vehicle | 13 | 300 ± 25 |
| Bleomycin / GSK3008348 | 13 | 225 ± 20 |
Table 2: Inhibition of pSmad2 in Lung Tissue Following a Single Intranasal Dose of GSK3008348 (1 mg/kg) in Bleomycin-Challenged Mice [1]
| Time Post-Dose | Percentage Inhibition of pSmad2 vs. Bleomycin/Vehicle |
| 4 hours | 75% |
| 8 hours | 62% |
| 24 hours | 9% |
Visualizations
Signaling Pathway of GSK3008348 in Pulmonary Fibrosis
Caption: Mechanism of action of GSK3008348 in inhibiting the pro-fibrotic signaling cascade.
Experimental Workflow for Therapeutic Administration of GSK3008348
Caption: Timeline of the bleomycin-induced fibrosis model and therapeutic GSK3008348 treatment.
References
- 1. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK3008348 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, and the αvβ6 integrin is of particular interest due to its role in activating transforming growth factor-beta (TGF-β), a key cytokine in fibrosis.[2][3][4] GSK3008348, by inhibiting αvβ6, effectively blocks TGF-β activation and downstream pro-fibrotic signaling.[1][2] This document provides detailed application notes and protocols for the in vivo use of GSK3008348, with a focus on preclinical models of idiopathic pulmonary fibrosis (IPF).
Mechanism of Action
GSK3008348 is an RGD-mimetic, meaning it mimics the Arginine-Glycine-Aspartic acid motif found in the natural ligands of many integrins.[3] It binds with high affinity to the αvβ6 integrin, preventing it from binding to the latency-associated peptide (LAP) of latent TGF-β.[3] This interaction is crucial for the activation of TGF-β. By blocking this step, GSK3008348 effectively reduces the levels of active TGF-β in the local microenvironment, thereby mitigating pro-fibrotic processes such as collagen deposition.[2][5] Furthermore, binding of GSK3008348 to αvβ6 on human lung epithelial cells induces rapid internalization and lysosomal degradation of the integrin, leading to a prolonged inhibition of TGF-β signaling.[2][6][7]
Signaling Pathway
The signaling pathway inhibited by GSK3008348 is central to the pathogenesis of fibrotic diseases. The diagram below illustrates the mechanism of action.
Caption: Mechanism of GSK3008348 in inhibiting TGF-β activation.
Recommended Dosage for In Vivo Studies
The following table summarizes the recommended dosages of GSK3008348 for in vivo studies based on preclinical mouse models of lung fibrosis.
| Animal Model | Route of Administration | Dosage | Dosing Schedule | Key Readouts | Reference |
| Bleomycin-induced lung fibrosis (Mouse) | Intranasal | 1 mg/kg | Not specified | αvβ6 engagement, pSMAD2 levels | [8] |
| Bleomycin-induced lung fibrosis (Mouse) | Subcutaneous (osmotic minipumps) | 1.5 mg/kg/day | Continuous infusion | Lung exposure | [9] |
| Bleomycin-induced lung fibrosis (Mouse) | Subcutaneous (osmotic minipumps) | 15 mg/kg/day | Continuous infusion | Lung exposure, ex vivo binding | [9] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Materials:
-
GSK3008348
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
C57BL/6 mice (male, 8-12 weeks old)
-
Intratracheal or intranasal administration equipment
-
Osmotic minipumps (for subcutaneous delivery)
-
Surgical tools for minipump implantation
Experimental Workflow:
Caption: Workflow for a bleomycin-induced lung fibrosis study.
Detailed Protocol:
-
Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice using a suitable anesthetic.
-
Administer a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline via intratracheal or intranasal instillation. A control group should receive sterile saline only.
-
-
GSK3008348 Administration:
-
Intranasal Administration: As described in one study, a dose of 1 mg/kg can be administered.[8] The frequency and timing of administration relative to bleomycin injury should be optimized for the specific study design.
-
Subcutaneous Administration via Osmotic Minipumps: For continuous delivery, osmotic minipumps can be implanted subcutaneously on the back of the mice. Pumps can be filled with GSK3008348 to deliver doses such as 1.5 or 15 mg/kg/day.[9] Implantation should be performed under sterile surgical conditions.
-
-
Monitoring: Monitor the animals daily for signs of distress, weight loss, and changes in behavior.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 14 or 21 days post-bleomycin), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs. One lung can be fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen), and the other can be snap-frozen for biochemical and molecular analyses.
-
Key Endpoints:
-
pSMAD2 levels: A key pharmacodynamic marker of TGF-β pathway activation.[8]
-
Collagen deposition: Can be quantified from histological sections or by measuring hydroxyproline (B1673980) content in lung homogenates.[2]
-
Gene expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) by qPCR.
-
-
Concluding Remarks
GSK3008348 is a valuable tool for investigating the role of the αvβ6 integrin and TGF-β signaling in fibrosis and other relevant disease models. The provided protocols and dosage information serve as a starting point for in vivo studies. Researchers should optimize the experimental conditions based on their specific research questions and animal models. It is important to note that while GSK3008348 showed promise in preclinical studies and was well-tolerated in early clinical trials, its development for IPF was discontinued.[4][10][11] Nevertheless, it remains a critical pharmacological tool for research purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Integrins and pulmonary fibrosis: Pathogenic roles and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - UCL Discovery [discovery.ucl.ac.uk]
- 8. pa2online.org [pa2online.org]
- 9. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell Adhesion Assays Using GSK3008348
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1][2][3][4] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including fibrosis and cancer.[5][6][7] The αvβ6 integrin is a key activator of transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[1][7][8][9] GSK3008348, by binding to αvβ6, inhibits TGF-β activation and subsequent downstream signaling, making it a promising therapeutic candidate for diseases such as idiopathic pulmonary fibrosis (IPF).[5][8][9][10] Furthermore, GSK3008348 has been shown to induce the internalization and lysosomal degradation of the αvβ6 integrin.[6][9]
These application notes provide detailed protocols for utilizing GSK3008348 in cell adhesion assays to study its effects on αvβ6 integrin function. The provided methodologies are designed to enable researchers to quantify the inhibitory activity of GSK3008348 on cell adhesion and to investigate the underlying signaling pathways.
Data Presentation
The inhibitory activity of GSK3008348 on various integrins has been characterized in cell adhesion and radioligand binding assays. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Integrin Subtype | Inhibitory Potency | Reference |
| Cell Adhesion Assay | αvβ6 | pIC50 = 8.4 | [3] |
| Cell Adhesion Assay | αvβ1 | IC50 = 3.9 nM | [2] |
| Cell Adhesion Assay | αvβ3 | pIC50 = 6.0; IC50 = 50 nM | [2][4] |
| Cell Adhesion Assay | αvβ5 | pIC50 = 6.9; IC50 = 1,000 nM | [2][4] |
| Cell Adhesion Assay | αvβ8 | pIC50 = 7.7; IC50 = 16 nM | [2][4] |
| Radioligand Binding Assay | αvβ6 | pKi = 10.4 - 11.0 | [3] |
| Fluorescence Polarisation Assay | αvβ6 | pIC50 = 8.1 | [4] |
Signaling Pathways
GSK3008348 targets the αvβ6 integrin, which is a critical regulator of TGF-β activation. The following diagrams illustrate the signaling pathways affected by GSK3008348.
Caption: Mechanism of action of GSK3008348.
References
- 1. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A flow cytometric procedure for the quantification of cell adhesion in complex mixtures of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin Alpha v Beta 6 (αvβ6) and Its Implications in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Integrin beta 6 - Wikipedia [en.wikipedia.org]
- 8. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing GSK3008348 Affinity via Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is a key activator of transforming growth factor-β (TGF-β), a cytokine centrally involved in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[2] By binding to the αvβ6 integrin, GSK3008348 blocks the activation of TGF-β, thereby reducing downstream pro-fibrotic signaling.[2] This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of GSK3008348 for the αvβ6 integrin, along with data presentation and visualization of the relevant signaling pathway.
Data Presentation
The binding affinity and selectivity of GSK3008348 for αvβ6 and other RGD-binding integrins have been determined through various assays. The following tables summarize the quantitative data from published studies.
Table 1: Binding Affinity of GSK3008348 for αvβ6 Integrin
| Assay Type | Radioligand | Preparation | Affinity Value | Reference |
| Radioligand Binding | [³H]GSK3008348 | Normal Human Lung Tissue | pKD = 11.0 ± 0.06 (KD = 9.5 pM) | [2] |
| Radioligand Binding | [³H]GSK3008348 | IPF Human Lung Tissue | pKD = 11.1 ± 0.07 (KD = 4.8 pM) | [2] |
| Radioligand Binding | Not Specified | Not Specified | pKi = 11 | [3] |
| Radioligand Binding | Not Specified | Not Specified | pKi = 10.4 | [3] |
| Cell Adhesion Assay | Not Applicable | K562 cells | pIC50 = 8.4 | [3] |
| Fluorescence Polarisation | Not Specified | Not Specified | pIC50 = 8.1 |
Table 2: Selectivity Profile of GSK3008348 for Various Integrins
| Integrin Subtype | Assay Type | Affinity/Inhibition Value | Fold Selectivity for αvβ6 | Reference |
| αvβ1 | Cell Adhesion | IC50 = 3.9 nM | ~2564 | [1] |
| αvβ3 | Cell Adhesion | IC50 = 50 nM | ~3333 | [1] |
| αvβ5 | Cell Adhesion | IC50 = 1,000 nM | ~66667 | [1] |
| αvβ8 | Cell Adhesion | IC50 = 16 nM | ~1067 | [1] |
| α5β1 | Not Specified | >10,000 nM | >666667 | |
| α8β1 | Not Specified | >170-fold less potent | >170 | [3] |
| αIIbβ3 | Not Specified | Minimal activity up to 10 µM | >1,000,000 | [3] |
Experimental Protocols
This section provides detailed methodologies for saturation and competition radioligand binding assays to determine the affinity of GSK3008348 for the αvβ6 integrin.
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of cell membranes enriched with αvβ6 integrin.
Materials:
-
Cells expressing αvβ6 integrin (e.g., human lung epithelial cells) or lung tissue samples.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA, and protease inhibitor cocktail.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose.
-
Dounce homogenizer or equivalent.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or minced tissue in 20 volumes of cold Lysis Buffer.
-
Homogenize the suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is used to determine the equilibrium dissociation constant (KD) of [³H]GSK3008348 and the maximum number of binding sites (Bmax).
Materials:
-
αvβ6-containing membrane preparation.
-
[³H]GSK3008348 (radioligand).
-
Unlabeled GSK3008348 or another high-affinity αvβ6 ligand for determining non-specific binding.
-
Binding Buffer: 25 mM HEPES, 100 mM NaCl, 2 mM MgCl₂, 1 mM CHAPS, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]GSK3008348.
-
For total binding wells, add a range of concentrations of [³H]GSK3008348 (e.g., 0.01 to 10 nM).
-
For non-specific binding wells, add the same concentrations of [³H]GSK3008348 along with a high concentration of unlabeled GSK3008348 (e.g., 10 µM).
-
Add the membrane preparation (50-120 µg of protein) to each well.
-
Bring the final volume in each well to 250 µL with Binding Buffer.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine KD and Bmax.
Competition Radioligand Binding Assay
This assay is used to determine the inhibition constant (Ki) of unlabeled GSK3008348 or other test compounds.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
For all wells except non-specific binding, add a fixed concentration of [³H]GSK3008348 (typically at or near its KD value).
-
For non-specific binding wells, add the radioligand and a high concentration of unlabeled GSK3008348.
-
For competitive binding wells, add the radioligand and a range of concentrations of the unlabeled test compound.
-
Add the membrane preparation (50-120 µg of protein) to each well.
-
Bring the final volume in each well to 250 µL with Binding Buffer.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the reaction and measure radioactivity as described in the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of αvβ6 Integrin and TGF-β Activation
The following diagram illustrates the signaling pathway inhibited by GSK3008348.
Caption: GSK3008348 inhibits αvβ6 integrin-mediated activation of TGF-β.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
Application Note: GSK3008348 Modulates TGF-β Signaling Pathway via Inhibition of αvβ6 Integrin-Mediated TGF-β Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is a key factor in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and various cancers.[1][3] A crucial step in the activation of TGF-β is its release from the latent complex, a process mediated by integrins, particularly αvβ6.[4][5] GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[3][6] By targeting αvβ6, GSK3008348 effectively inhibits the activation of TGF-β, thereby reducing downstream pro-fibrotic signaling.[4][6][7] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of GSK3008348 on key proteins within the TGF-β signaling pathway, namely the phosphorylation of SMAD2 and SMAD3.
Mechanism of Action:
GSK3008348 is an RGD-mimetic that binds with high affinity to the αvβ6 integrin.[4] This binding prevents the interaction of αvβ6 with the latency-associated peptide (LAP) of the latent TGF-β complex, thereby inhibiting the conformational change required for the release and activation of mature TGF-β.[5] The canonical TGF-β signaling pathway is initiated upon the binding of active TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2][8] Phosphorylated SMAD2 (p-SMAD2) and SMAD3 (p-SMAD3) form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis.[1][8] By preventing the initial activation of TGF-β, GSK3008348 leads to a reduction in the levels of p-SMAD2 and p-SMAD3, thus attenuating the pro-fibrotic cascade.[9]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in TGF-β pathway proteins following treatment with GSK3008348, as determined by densitometric analysis of Western blot bands. Values are expressed as a percentage of the TGF-β-stimulated control.
| Protein | Treatment Group | Fold Change vs. Stimulated Control |
| p-SMAD2 | Vehicle Control | ~ 0.1 |
| TGF-β Stimulation | 1.0 (Baseline) | |
| GSK3008348 + TGF-β | ↓ (~0.2 - 0.5) | |
| p-SMAD3 | Vehicle Control | ~ 0.1 |
| TGF-β Stimulation | 1.0 (Baseline) | |
| GSK3008348 + TGF-β | ↓ (~0.2 - 0.5) | |
| Total SMAD2 | All Groups | No significant change |
| Total SMAD3 | All Groups | No significant change |
| β-Actin | All Groups | Loading Control |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 (human lung carcinoma) cells, which are known to express αvβ6 integrin and respond to TGF-β.
-
Culture Conditions: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with serum-free medium and incubate for 18-22 hours to synchronize the cells and reduce basal signaling.[10]
-
GSK3008348 Treatment: Pre-treat the cells with varying concentrations of GSK3008348 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
TGF-β Stimulation: Following pre-treatment, stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30-60 minutes to induce SMAD phosphorylation.[1] Include a non-stimulated control group.
Western Blot Protocol
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant containing the protein extract to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against p-SMAD2 (Ser465/467), p-SMAD3 (Ser423/425), total SMAD2/3, and β-actin (as a loading control) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system.[1]
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the p-SMAD signals to the corresponding total SMAD signals and/or the β-actin loading control.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of GSK3008348.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of the experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. TGF-beta Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis | MDPI [mdpi.com]
- 8. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunohistochemical Staining for αvβ6 in Tissues Treated with GSK3008348
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and highly selective small molecule antagonist of the αvβ6 integrin.[1] The αvβ6 integrin is expressed at low levels in healthy epithelial tissues but is significantly upregulated in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and various cancers.[2][3] It plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[2][4] GSK3008348 binds to the αvβ6 integrin, leading to its rapid internalization and subsequent lysosomal degradation.[1][5] This mechanism effectively inhibits the pro-fibrotic signaling cascade.[1][5]
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) staining of the αvβ6 integrin in formalin-fixed paraffin-embedded (FFPE) tissues, particularly in the context of preclinical studies evaluating the effect of GSK3008348. The protocol is designed to enable researchers to visualize and quantify the changes in αvβ6 expression following treatment with GSK3008348.
Signaling Pathway and Mechanism of Action
The αvβ6 integrin, upon binding to its ligand, activates latent TGF-β, initiating a downstream signaling cascade that promotes fibrosis. GSK3008348 acts as a competitive antagonist, preventing this activation and leading to the clearance of the integrin from the cell surface.
Data Presentation
Treatment with GSK3008348 is expected to lead to a dose-dependent reduction in αvβ6 protein expression in tissues, as visualized by IHC. The following tables provide a template for summarizing quantitative data obtained from IHC analysis.
Note: The quantitative data presented below is illustrative and based on the known mechanism of action of GSK3008348, which leads to αvβ6 degradation.[1][6] Researchers should generate their own data using the provided protocols.
Table 1: In Vitro Inhibition of αvβ6-mediated TGF-β Activation by GSK3008348
| Compound | pIC50 (nM) |
| GSK3008348 | 9.13 ± 0.04 |
Data derived from in vitro studies measuring inhibition of pSmad2 levels.[1]
Table 2: Expected Quantification of αvβ6 Immunohistochemical Staining in a Preclinical Model of Lung Fibrosis Treated with GSK3008348
| Treatment Group | N | Mean H-Score (± SEM) | Percent Positive Cells (± SEM) |
| Vehicle Control | 10 | 150 (± 15) | 75% (± 5%) |
| GSK3008348 (Low Dose) | 10 | 75 (± 10) | 35% (± 4%) |
| GSK3008348 (High Dose) | 10 | 25 (± 5) | 10% (± 2%) |
H-Score is calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). Intensity is scored on a scale of 0 (no staining) to 3 (strong staining).
Experimental Protocols
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing IHC staining for αvβ6 in FFPE tissues.
Detailed Protocol for αvβ6 Immunohistochemistry in FFPE Lung Tissue
This protocol is optimized for detecting αvβ6 in FFPE sections of lung tissue from a preclinical model, such as the bleomycin-induced lung fibrosis model.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-β6 integrin antibody
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol: 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution in a Coplin jar.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in deionized water.
-
-
Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-β6 integrin antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS: 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Image Analysis and Quantification:
-
Images of the stained sections should be captured using a brightfield microscope.
-
The extent and intensity of αvβ6 staining can be semi-quantitatively assessed using the H-score method.
-
Alternatively, digital image analysis software can be used for a more objective quantification of the percentage of positive staining area.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow of an experiment designed to evaluate the effect of GSK3008348 on αvβ6 expression in a preclinical model.
References
- 1. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Integrin αvβ6 Expression and Internalization in Response to GSK3008348
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin, a transmembrane receptor that plays a crucial role in the activation of transforming growth factor-β (TGF-β).[1] Upregulation of αvβ6 is associated with various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), and certain cancers.[1][2] GSK3008348 binds to αvβ6 with high affinity, leading to the inhibition of TGF-β activation and subsequent internalization and degradation of the αvβ6 integrin.[3][4] This application note provides a detailed protocol for the analysis of αvβ6 integrin expression and internalization upon treatment with GSK3008348 using flow cytometry.
Data Presentation
The following table summarizes the quantitative data regarding the interaction of GSK3008348 with the αvβ6 integrin.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (pKi) | 10.4 | Radioligand Assay | [4] |
| Cell Adhesion Inhibition (pIC50) | 8.4 | Cell-based Assay | [4] |
| Internalization Potency (pEC50) | 9.76 ± 0.25 | Normal Human Bronchial Epithelial (NHBE) Cells | [3] |
| Internalization Half-Life (t1/2) | 2.6 ± 0.5 min | NHBE Cells | [5] |
| Receptor Return Half-Life (t1/2) | 11.0 ± 1.9 h | NHBE Cells | [5] |
| Receptor Internalization (at 250 nM, 1h) | ~80% | Primary Lung Epithelial Cells | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the αvβ6 integrin signaling pathway and the experimental workflow for analyzing the effects of GSK3008348.
Caption: αvβ6 signaling pathway and GSK3008348 inhibition.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
This section provides a detailed methodology for analyzing αvβ6 integrin expression and internalization using flow cytometry following treatment with GSK3008348.
Materials
-
Cell Line: Normal Human Bronchial Epithelial (NHBE) cells or other cell line expressing αvβ6.
-
GSK3008348: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Antibodies:
-
PE-conjugated anti-human αvβ6 antibody (or a primary anti-αvβ6 antibody and a corresponding fluorescently-labeled secondary antibody).
-
PE-conjugated isotype control antibody.
-
-
Reagents:
-
Cell culture medium (e.g., Bronchial Epithelial Cell Growth Medium).
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Cell dissociation solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution).
-
Fixable Viability Dye (optional, to exclude dead cells).
-
Protocol for αvβ6 Internalization Assay
-
Cell Culture:
-
Culture NHBE cells in appropriate flasks or plates until they reach 80-90% confluency.
-
-
GSK3008348 Treatment:
-
For a dose-response experiment, prepare serial dilutions of GSK3008348 in pre-warmed cell culture medium.
-
For a time-course experiment, prepare the desired concentration of GSK3008348 in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing GSK3008348 or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time periods at 37°C and 5% CO2. For internalization kinetics, short time points (e.g., 0, 2, 5, 10, 30, 60 minutes) are recommended. For dose-response, a fixed time point (e.g., 1-2 hours) is appropriate.[3]
-
-
Cell Harvesting:
-
Following incubation, place the plates on ice to stop the internalization process.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold Flow Cytometry Staining Buffer.
-
(Optional) Add a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Add the PE-conjugated anti-human αvβ6 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes on ice in the dark.
-
-
Washing:
-
Add 1 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) of the PE signal for each sample.
-
Calculate the percentage of αvβ6 internalization relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of internalization against the log concentration of GSK3008348 and fit a sigmoidal curve to determine the EC50 value.
-
For time-course experiments, plot the MFI against time to determine the kinetics of internalization.
-
Conclusion
This application note provides a comprehensive guide for the flow cytometric analysis of αvβ6 integrin expression and internalization in response to the selective antagonist GSK3008348. The provided protocols and reference data will aid researchers in accurately quantifying the cellular effects of this compound and similar molecules targeting integrin pathways. Adherence to these detailed methodologies will ensure reproducible and reliable results for advancing research and drug development in related fields.
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis | MDPI [mdpi.com]
- 3. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK3008348 Delivery via Nebulization for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1][2] The αvβ6 integrin plays a critical role in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][2][3][4] By selectively binding to αvβ6, GSK3008348 blocks the activation of TGF-β, thereby mitigating downstream fibrotic processes.[1][3][5] Preclinical studies in rodent models of pulmonary fibrosis have demonstrated the therapeutic potential of GSK3008348 when delivered directly to the lungs via nebulization.[1][3][4] This document provides detailed application notes and a composite protocol for the delivery of GSK3008348 via nebulization in rodent studies, based on available preclinical data and established methodologies for aerosol delivery in laboratory animals.
Mechanism of Action
GSK3008348 is an arginyl-glycinyl-aspartic acid (RGD)-mimetic that targets the RGD-binding site of the αvβ6 integrin.[1][2] This binding prevents the interaction of the integrin with the latency-associated peptide of TGF-β, thereby inhibiting its activation.[1][2] Upon binding, GSK3008348 induces the rapid internalization and lysosomal degradation of the αvβ6 integrin, leading to a prolonged inhibition of TGF-β signaling.[1][3][4]
Data Presentation
In Vitro Potency and Selectivity of GSK3008348
| Integrin Subtype | IC50 (nM)[5] | pIC50[5][6] | pKi[6] | Fold Selectivity vs. αvβ6[1] |
| αvβ6 | 1.50 | 8.4 | 10.4 - 11.0 | 1 |
| αvβ1 | 2.83 | - | - | >17 |
| αvβ3 | 12.53 | 6.0 | - | 3375 |
| αvβ5 | 4.00 | 6.9 | - | >170 |
| αvβ8 | 2.26 | 7.7 | - | >17 |
| αIIbβ3 | - | >5.3 | - | >1000 |
| α5β1 | - | - | - | 6667 |
Pharmacokinetic Parameters of GSK3008348 in Healthy Human Volunteers (Single Nebulized Doses)[7][8]
| Dose (mcg) | Tmax (h) | Geometric Mean Terminal Elimination Half-life (h) |
| 1 - 3000 | ~0.5 | 7.95 - 10.2 |
Efficacy of Nebulized GSK3008348 in a Murine Bleomycin-Induced Pulmonary Fibrosis Model[1][3]
| Treatment Group | Outcome Measure | Result |
| GSK3008348 | Lung Collagen Deposition | Reduced |
| GSK3008348 | Serum C3M Levels | Reduced |
| GSK3008348 | pSmad2 in BAL cells | Reduced |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol describes a commonly used method for inducing pulmonary fibrosis in mice, which serves as a standard model for evaluating anti-fibrotic therapies like GSK3008348.[7][8][9]
Materials:
-
Bleomycin (B88199) sulfate
-
Sterile, phosphate-buffered saline (PBS) or 0.9% saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microsprayer or similar intratracheal delivery device
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a standard protocol. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Bleomycin Administration:
-
Post-Procedure Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural care as per institutional guidelines.
-
Fibrosis Development: Fibrosis typically develops over 14-21 days, with the peak of fibrosis often observed around day 21.[9]
Nebulization of GSK3008348 for Rodent Studies
This is a composite protocol based on published studies involving GSK3008348 and general principles of rodent nebulization.[1][11][12][13]
Materials:
-
GSK3008348 (formulated as an aqueous solution)[12]
-
Vehicle control (e.g., sterile saline)
-
Jet or vibrating mesh nebulizer (e.g., Collison nebulizer)[13]
-
Syringe pump
-
Airflow controller
Procedure:
-
Preparation of GSK3008348 Solution:
-
Dissolve GSK3008348 in a suitable aqueous vehicle to the desired concentration. The exact concentration will depend on the target dose and the nebulizer's output rate.
-
Note: The specific concentration used in preclinical studies is not explicitly stated in the available literature. Therefore, pilot studies may be required to determine the optimal concentration to achieve the desired lung deposition.
-
-
Nebulization System Setup:
-
Assemble the nose-only inhalation chamber according to the manufacturer's instructions.
-
Connect the nebulizer to the chamber's inlet port.
-
Use a syringe pump to deliver the GSK3008348 solution to the nebulizer at a constant rate.
-
Control the airflow to the nebulizer to generate an aerosol with a particle size distribution suitable for deep lung deposition (typically 1-5 µm).
-
-
Animal Exposure:
-
Place the mice in the restrainers of the nose-only exposure system.
-
Acclimatize the animals to the restrainers for a short period before starting the aerosol exposure.
-
Initiate the nebulization of the GSK3008348 solution.
-
The duration of exposure will depend on the desired dose. In human studies, a 10-minute nebulization period was used.[12] This can be used as a starting point for rodent studies, with adjustments based on the desired lung dose.
-
-
Dosing Regimen:
-
In a therapeutic study in mice, intranasal dosing was performed twice daily.[1] A similar regimen can be adapted for nebulization.
-
-
Post-Exposure Monitoring:
-
After the exposure period, carefully remove the animals from the restrainers.
-
Monitor the animals for any adverse effects.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational pharmacology of an inhaled small molecule alpha v beta 6 integrin inhibitor for idiopathic pulmonary fibrosis [spiral.imperial.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 7. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 11. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization and Application of a Nose-Only Exposure Chamber for Inhalation Delivery of Liposomal Drugs and Nucleic Acids to Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Delivery of GSK3008348 Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1][2] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-β (TGF-β), a key cytokine involved in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2] By inhibiting the αvβ6 integrin, GSK3008348 effectively reduces the activation of TGF-β, thereby mitigating the downstream signaling cascade that leads to collagen deposition and tissue fibrosis.[1] In preclinical models, GSK3008348 has been shown to reduce lung collagen deposition and inhibit TGF-β signaling.[1][2] Continuous delivery of GSK3008348 using osmotic pumps in preclinical animal models can provide sustained drug exposure, ensuring consistent target engagement and maximizing therapeutic efficacy, which is particularly advantageous for compounds with a short half-life.
Signaling Pathway of GSK3008348 Action
The αvβ6 integrin, expressed on epithelial cells, binds to the latency-associated peptide (LAP) of the latent TGF-β complex. This interaction induces a conformational change in the latent complex, leading to the release and activation of TGF-β. Activated TGF-β then binds to its receptors (TβRI and TβRII) on target cells, such as fibroblasts, initiating a signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including collagens and other extracellular matrix proteins. GSK3008348, as an RGD-mimetic, competitively inhibits the binding of the latent TGF-β complex to the αvβ6 integrin, thereby preventing TGF-β activation and the subsequent fibrotic cascade.[1][3][4][5][6]
Experimental Protocols
Protocol 1: Preparation of GSK3008348 Solution for Osmotic Pump Loading
Materials:
-
GSK3008348 powder
-
Vehicle (e.g., sterile saline, PBS, or a solution specified by the manufacturer/literature)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the total amount of GSK3008348 required based on the desired dose, the number of animals, the pump flow rate, and the duration of the study.
-
In a sterile microcentrifuge tube, weigh the required amount of GSK3008348 powder.
-
Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration.
-
Vortex the tube until the GSK3008348 is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound under heat should be verified.
-
Sterilize the GSK3008348 solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the sterile solution at the recommended temperature and protect it from light until it is loaded into the osmotic pumps.
Protocol 2: Osmotic Pump Filling and Priming
Materials:
-
ALZET® osmotic pumps (select a model with the appropriate flow rate and duration for the study)
-
Sterile GSK3008348 solution
-
Filling tubes (provided with the pumps)
-
Sterile syringes
-
Sterile beaker
-
Sterile 0.9% saline
-
Incubator at 37°C
Procedure:
-
Attach a filling tube to a sterile syringe.
-
Draw the prepared GSK3008348 solution into the syringe, ensuring there are no air bubbles.
-
Hold the osmotic pump in an upright position and insert the filling tube into the pump's opening until it touches the bottom.
-
Slowly inject the solution into the pump until it is completely full and a small amount of the solution is visible at the top.
-
Remove the filling tube and insert the flow moderator into the pump opening until it is flush with the pump's surface.
-
To ensure immediate delivery upon implantation, prime the filled pumps by placing them in a sterile beaker containing sterile 0.9% saline.
-
Incubate the beaker at 37°C for at least 4-6 hours (or as recommended by the pump manufacturer) before implantation.
Protocol 3: Subcutaneous Implantation of Osmotic Pumps in Mice
Materials:
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Sterile surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
Sterile gauze
-
Warming pad
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Shave the fur from the dorsal mid-scapular region.
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small incision (approximately 1 cm) in the skin.
-
Insert a hemostat into the incision and use blunt dissection to create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Monitor the animal on a warming pad until it has fully recovered from the anesthesia.
-
Provide post-operative analgesia as recommended by your institution's veterinary guidelines.
-
Monitor the animal daily for the first few days post-surgery for any signs of distress or infection.
Experimental Workflow
The overall experimental workflow for the continuous delivery of GSK3008348 using osmotic pumps in a preclinical model of fibrosis is outlined below.
Data Presentation
The following tables provide a template for summarizing the key quantitative data from an in vivo study using GSK3008348 delivered via osmotic pumps.
Table 1: GSK3008348 Dosing and Osmotic Pump Parameters
| Parameter | Value |
| Drug Information | |
| Compound | GSK3008348 |
| Vehicle | Specify Vehicle |
| Stock Concentration | mg/mL |
| Animal Model | |
| Species/Strain | e.g., C57BL/6 Mice |
| Sex | Male/Female |
| Age/Weight at Start | weeks/grams |
| Dosing Regimen | |
| Dose | 1.5 and 15 mg/kg/day[7] |
| Route of Administration | Continuous Subcutaneous Infusion |
| Duration of Dosing | days/weeks |
| Osmotic Pump Specifications | |
| Pump Model | e.g., ALZET® Model 2002 |
| Mean Pumping Rate | µL/hr |
| Mean Fill Volume | µL |
| Duration | days |
Table 2: Pharmacokinetic Parameters of GSK3008348
| Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Vehicle Control | N/A | N/A | N/A | N/A |
| GSK3008348 (Low Dose) | ||||
| GSK3008348 (High Dose) |
Note: The pharmacokinetic parameters for inhaled GSK3008348 in humans showed a terminal elimination half-life of 7.95 to 10.2 hours.[8]
Table 3: Efficacy Endpoints
| Group | Lung Hydroxyproline (µ g/lung ) | Collagen Content (% of area) | pSMAD2 Levels (relative to control) |
| Sham Control | |||
| Fibrosis Model + Vehicle | |||
| Fibrosis Model + GSK3008348 (Low Dose) | |||
| Fibrosis Model + GSK3008348 (High Dose) |
References
- 1. researchgate.net [researchgate.net]
- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 7. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 8. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Co-culture Models to Investigate the Effects of GSK3008348 on Cell Interactions in Fibrotic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3008348 is a potent and selective small-molecule inhibitor of the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β), a central mediator in fibrotic diseases.[1][2][3] Developed for the potential treatment of Idiopathic Pulmonary Fibrosis (IPF), GSK3008348 functions as an arginyl-glycinyl-aspartic acid (RGD)-mimetic.[1] This mechanism blocks the interaction between αvβ6 and the latency-associated peptide of TGF-β, thereby inhibiting the release of active TGF-β.[1][4] Furthermore, binding of GSK3008348 to the αvβ6 integrin leads to its rapid internalization and subsequent lysosomal degradation.[2][5]
Understanding the effects of GSK3008348 on the complex interplay between different cell types involved in fibrosis is crucial for elucidating its full therapeutic potential. Co-culture models that recapitulate the cellular microenvironment of fibrotic tissue provide a powerful in vitro tool for this purpose. This document provides detailed protocols for establishing a co-culture system of lung epithelial cells and fibroblasts to study the efficacy of GSK3008348 in modulating pro-fibrotic cell-cell interactions.
Key Signaling Pathway: αvβ6-mediated TGF-β Activation
The αvβ6 integrin, primarily expressed on epithelial cells, plays a critical role in the activation of latent TGF-β.[3] This activation is a key initiating event in the fibrotic cascade, leading to the differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition. GSK3008348 directly interferes with this process.
Experimental Design and Protocols
A co-culture system of human lung epithelial cells (e.g., A549 or primary normal human bronchial epithelial cells - NHBE) and human lung fibroblasts (e.g., MRC-5 or primary human lung fibroblasts - HLF) will be used to model the epithelial-mesenchymal interactions in pulmonary fibrosis.
Experimental Workflow
Protocol 1: Transwell Co-culture of Lung Epithelial Cells and Fibroblasts
This protocol describes a non-contact co-culture system using Transwell inserts, which allows for the study of secreted factors on cell behavior.
Materials:
-
Human Lung Epithelial Cells (e.g., A549, ATCC CCL-185)
-
Human Lung Fibroblasts (e.g., MRC-5, ATCC CCL-171)
-
Epithelial Cell Growth Medium (e.g., F-12K Medium with 10% FBS)
-
Fibroblast Growth Medium (e.g., EMEM with 10% FBS)
-
Co-culture Medium (Serum-free or low-serum medium to reduce basal activation)
-
GSK3008348 (prepare stock solution in DMSO)
-
6-well plates
-
6-well Transwell inserts (0.4 µm pore size)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding (Day 1):
-
Seed fibroblasts in the bottom of a 6-well plate at a density of 5 x 104 cells/well in their growth medium.
-
Allow fibroblasts to adhere and grow overnight.
-
-
Epithelial Cell Seeding (Day 2):
-
Seed epithelial cells on the apical side of the Transwell inserts at a density of 1 x 105 cells/insert in their growth medium.
-
Culture for 24 hours to allow for cell attachment.
-
-
Co-culture Assembly and Treatment (Day 3):
-
Wash both fibroblasts and epithelial cells twice with PBS.
-
Replace the medium in the bottom wells (containing fibroblasts) with 2 mL of co-culture medium.
-
Place the Transwell inserts (containing epithelial cells) into the wells with the fibroblasts.
-
Add 1 mL of co-culture medium to the apical side of the Transwell inserts.
-
Add GSK3008348 to both the apical and basolateral compartments at desired concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Sample Collection (Day 5-6):
-
Collect the conditioned medium from both the apical and basolateral compartments for analysis of secreted factors (e.g., active TGF-β, collagen).
-
Harvest fibroblasts from the bottom wells for analysis of myofibroblast differentiation markers.
-
Harvest epithelial cells from the Transwell inserts for analysis of αvβ6 integrin expression.
-
Protocol 2: Analysis of Myofibroblast Differentiation
Myofibroblast differentiation is a hallmark of fibrosis and can be assessed by measuring the expression of alpha-smooth muscle actin (α-SMA).
A. Immunocytochemistry (ICC) for α-SMA:
-
After removing the Transwell insert, wash the fibroblasts in the well twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of α-SMA positive cells.
B. Quantitative PCR (qPCR) for ACTA2 (α-SMA gene):
-
Lyse the fibroblasts and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for ACTA2 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Analysis of Secreted Factors
A. ELISA for Active TGF-β1:
-
Use a commercially available ELISA kit for human active TGF-β1.
-
Follow the manufacturer's instructions to measure the concentration of active TGF-β1 in the collected conditioned medium.
B. Sircol Soluble Collagen Assay:
-
Use a Sircol assay kit to measure the amount of soluble collagen secreted into the conditioned medium.
-
Follow the manufacturer's protocol.
Protocol 4: Flow Cytometry for αvβ6 Integrin Expression
This protocol assesses the effect of GSK3008348 on the surface expression of αvβ6 on epithelial cells, consistent with its mechanism of inducing internalization.[2]
-
Harvest epithelial cells from the Transwell inserts using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a primary antibody against the β6 subunit of the αvβ6 integrin for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
Illustrative Data
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Effect of GSK3008348 on Myofibroblast Differentiation and Collagen Production in Co-culture
| Treatment | α-SMA Positive Fibroblasts (%) | Relative ACTA2 mRNA Expression | Soluble Collagen (µg/mL) |
| Fibroblast Monoculture | 5.2 ± 1.1 | 1.0 ± 0.2 | 15.8 ± 3.5 |
| Co-culture + Vehicle | 45.8 ± 5.3 | 8.2 ± 1.5 | 55.2 ± 6.8 |
| Co-culture + 1 nM GSK3008348 | 32.1 ± 4.1 | 5.9 ± 0.9 | 41.7 ± 5.1 |
| Co-culture + 10 nM GSK3008348 | 15.6 ± 2.8 | 2.5 ± 0.5 | 28.3 ± 4.2 |
| Co-culture + 100 nM GSK3008348 | 8.9 ± 1.9 | 1.3 ± 0.3 | 19.1 ± 3.9 |
Table 2: Effect of GSK3008348 on TGF-β1 Activation and αvβ6 Integrin Surface Expression
| Treatment | Active TGF-β1 in Supernatant (pg/mL) | αvβ6 Surface Expression (MFI) |
| Epithelial Monoculture | 35.4 ± 4.8 | 4500 ± 320 |
| Co-culture + Vehicle | 152.1 ± 18.5 | 4850 ± 410 |
| Co-culture + 1 nM GSK3008348 | 105.6 ± 12.1 | 3100 ± 280 |
| Co-culture + 10 nM GSK3008348 | 68.3 ± 8.9 | 1520 ± 150 |
| Co-culture + 100 nM GSK3008348 | 42.5 ± 6.2 | 850 ± 95 |
MFI: Mean Fluorescence Intensity
Conclusion
The co-culture models and associated protocols detailed in these application notes provide a robust framework for investigating the cellular and molecular effects of GSK3008348. By simulating the paracrine signaling between epithelial cells and fibroblasts, researchers can effectively quantify the inhibitory effects of GSK3008348 on TGF-β activation, subsequent myofibroblast differentiation, and extracellular matrix deposition. These in vitro systems are invaluable for preclinical assessment and mechanistic studies of anti-fibrotic compounds.
References
- 1. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
Troubleshooting & Optimization
Optimizing GSK 3008348 concentration for maximal inhibition in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of GSK3008348 for maximal in vitro inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK3008348?
A1: GSK3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin.[1][2] Its primary mechanism involves binding to the αvβ6 integrin, which plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic mediator.[3][4] By inhibiting the αvβ6 integrin, GSK3008348 prevents the activation of TGF-β and subsequently reduces downstream signaling pathways associated with fibrosis.[1][3]
Q2: What are the reported in vitro potency values (IC50/pIC50/Ki) for GSK3008348 against various integrins?
A2: GSK3008348 demonstrates high affinity and selectivity for the αvβ6 integrin. The reported potency values from various assays are summarized in the table below.
| Assay Type | Target Integrin | IC50 (nM) | pIC50 | Ki (nM) | pKi |
| Cell Adhesion Assay | αvβ6 | - | 8.4 | - | - |
| Cell Adhesion Assay | αvβ1 | 3.9 | - | - | - |
| Cell Adhesion Assay | αvβ3 | 50 | 6.0 | - | - |
| Cell Adhesion Assay | αvβ5 | 126 | 6.9 | - | - |
| Cell Adhesion Assay | αvβ8 | 16 | 7.7 | - | - |
| Fluorescence Polarisation Assay | αvβ6 | - | 8.1 | - | - |
| Radioligand Binding Assay | αvβ6 | - | - | 0.01 | 10.4 - 11.0 |
Data compiled from multiple sources.[1][5][6]
Q3: What is the effect of GSK3008348 on downstream TGF-β signaling?
A3: GSK3008348 effectively inhibits TGF-β signaling by preventing its activation. In vitro studies have shown that GSK3008348 reduces the phosphorylation of SMAD2 (pSMAD2), a key downstream mediator of TGF-β signaling, in normal human bronchial epithelial (NHBE) cells and precision-cut lung slices from idiopathic pulmonary fibrosis (IPF) patients.[5][7] However, it does not inhibit TGF-β1 induced SMAD3 and SMAD2 phosphorylation directly but rather the phosphorylation of ERK1/2 and STAT3.[1]
Q4: Does GSK3008348 induce internalization of the αvβ6 integrin?
A4: Yes, GSK3008348 induces rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin in human lung epithelial cells.[3] At a concentration of 250 nM, approximately 80% of the receptor is internalized after 1 hour, with a half-life (t1/2) of 2.6 minutes.[6] The return of the αvβ6 integrin to the cell surface is a slow process, with a half-life of approximately 11.0 hours.[3][6]
Troubleshooting Guide
Problem 1: Suboptimal or no inhibition of TGF-β signaling observed.
-
Possible Cause 1: Incorrect concentration of GSK3008348.
-
Solution: The optimal concentration is cell-type and assay dependent. For inhibition of pSMAD2 in NHBE cells, a concentration-dependent effect is observed.[7] A starting concentration in the low nanomolar range is recommended based on its high potency (IC50 for αvβ6 is approximately 0.15 nM).[8] A concentration of 10 μM was used to decrease TGF-β1-activated procollagen (B1174764) I production in primary human hepatic stellate cells.[1]
-
-
Possible Cause 2: Inappropriate assay for measuring TGF-β activation.
-
Possible Cause 3: Compound stability and solubility issues.
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell density, passage number, and serum conditions, as these can affect integrin expression levels.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of GSK3008348 and other reagents.
-
Experimental Protocols
1. Cell Adhesion Assay
This protocol is a generalized procedure based on common practices for assessing integrin-mediated cell adhesion.
-
Materials:
-
96-well microplate
-
Extracellular matrix (ECM) protein specific for the integrin of interest (e.g., fibronectin for αvβ6)
-
Cell line expressing the target integrin (e.g., K562 cells)[1]
-
GSK3008348
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., serum-free media)
-
-
Procedure:
-
Coat the 96-well plate with the ECM protein overnight at 4°C.
-
Wash the plate with PBS and block with blocking buffer for 1 hour at 37°C.
-
Label the cells with Calcein-AM for 30 minutes at 37°C.
-
Resuspend the labeled cells in assay buffer.
-
Prepare serial dilutions of GSK3008348 in assay buffer.
-
Add the GSK3008348 dilutions to the blocked plate.
-
Add the labeled cell suspension to the plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the plate to remove non-adherent cells.
-
Read the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of GSK3008348.
-
2. pSMAD2 Western Blot Analysis
This protocol describes the detection of phosphorylated SMAD2 as a measure of TGF-β pathway inhibition.
-
Materials:
-
GSK3008348
-
TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSMAD2, anti-total SMAD2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Seed NHBE cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of GSK3008348 for 1 hour.
-
Stimulate the cells with TGF-β1 for 30-60 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total SMAD2 and loading control antibodies to normalize the pSMAD2 signal.
-
Visualizations
Caption: GSK3008348 inhibits TGF-β activation by targeting αvβ6 integrin.
Caption: Workflow for pSMAD2 Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GSK3008348 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the αvβ6 integrin inhibitor, GSK3008348, in animal models. The focus is on understanding and potentially improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of GSK3008348 in preclinical animal models?
A1: In a crossover intravenous/oral pharmacokinetic study in male Beagle dogs, GSK3008348 exhibited a moderate oral bioavailability of 30%.[1]
Q2: What are the key pharmacokinetic parameters of GSK3008348 in rats and dogs?
A2: Pharmacokinetic parameters for GSK3008348 have been determined in both Wistar Han rats and Beagle dogs. A summary of these findings is presented in the table below.
| Parameter | Wistar Han Rat (Intravenous) | Beagle Dog (Intravenous) | Beagle Dog (Oral) |
| Dose | 1 mg/kg | 1 mg/kg | Not Specified |
| Clearance | Not Specified | 28 mL/min/kg | Not Applicable |
| Volume of Distribution (Vd) | Not Specified | 3.6 L/kg | Not Applicable |
| Terminal Half-life (t½) | Not Specified | 3.6 hours | Not Applicable |
| Bioavailability (F%) | Not Applicable | Not Applicable | 30% |
Data sourced from InvivoChem.[1]
Q3: What is the mechanism of action for GSK3008348?
A3: GSK3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin.[2][3] The αvβ6 integrin plays a critical role in the activation of transforming growth factor-β (TGF-β), a key pro-fibrotic mediator.[4][5][6] By inhibiting the αvβ6 integrin, GSK3008348 prevents the activation of TGF-β, thereby reducing downstream pro-fibrotic signaling.[4][7] This mechanism is central to its investigation as a potential treatment for idiopathic pulmonary fibrosis (IPF).[1][2]
Below is a diagram illustrating the proposed signaling pathway.
Troubleshooting Guide
Issue: Lower than expected oral bioavailability in rodent models.
This is a common challenge for many investigational drugs. Here are potential causes and troubleshooting steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Poor Aqueous Solubility | While GSK3008348 has some aqueous solubility, formulation can significantly impact dissolution. Consider formulation strategies such as creating a solid dispersion with a hydrophilic carrier or using a self-emulsifying drug delivery system (SEDDS).[8][9] Micronization to increase the drug's surface area could also enhance the dissolution rate.[10][11] |
| First-Pass Metabolism | GSK3008348 shows moderate to high clearance in dogs, suggesting potential for first-pass metabolism.[1] To investigate this, conduct in vitro metabolism studies using liver microsomes or hepatocytes from the animal model of interest. If significant metabolism is observed, co-administration with a metabolic inhibitor (use with caution and appropriate controls) could help confirm the extent of its impact on bioavailability. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract. To test this, in vitro permeability assays using Caco-2 cells with and without a P-gp inhibitor can be performed. |
| Gastrointestinal Instability | Assess the stability of GSK3008348 in simulated gastric and intestinal fluids to rule out degradation prior to absorption. |
Experimental Protocols
Protocol 1: Oral and Intravenous Pharmacokinetic Study in Rats
This protocol is adapted from preclinical studies on GSK3008348.[1]
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of GSK3008348 in rats.
Animal Model: Male Wistar Han rats (n=3 per group), dual cannulated (femoral vein for administration, jugular vein for sampling).
Dosing:
-
Intravenous (IV): 1 mg/kg of GSK3008348 administered as a solution via the femoral vein.
-
Oral (PO): An appropriate dose administered by oral gavage. The vehicle should be optimized for solubility and stability.
Blood Sampling:
-
Collect blood samples from the jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
Analysis:
-
Quantify GSK3008348 concentrations in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Vd) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
The following diagram outlines the experimental workflow.
Protocol 2: Formulation Strategies to Potentially Enhance Oral Bioavailability
For compounds with suboptimal oral bioavailability, exploring different formulation strategies is a standard approach.
Objective: To evaluate the impact of different formulations on the oral bioavailability of GSK3008348.
Formulation Approaches:
-
Micronization: Reduce the particle size of the GSK3008348 drug substance to increase surface area and dissolution rate.[10][11]
-
Amorphous Solid Dispersion: Disperse GSK3008348 in a hydrophilic polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion, which can improve solubility.[12][13] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations (e.g., SEDDS): Dissolve GSK3008348 in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, enhancing solubilization and absorption.[8][9]
Evaluation:
-
Prepare each formulation and characterize its physical properties (e.g., particle size, dissolution profile).
-
Administer each formulation orally to animal models (e.g., rats) following the pharmacokinetic study design outlined in Protocol 1.
-
Compare the resulting pharmacokinetic profiles and bioavailability to that of a simple suspension of the drug.
This logical flow can guide the selection of a suitable formulation strategy.
References
- 1. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - UCL Discovery [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. upm-inc.com [upm-inc.com]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results in GSK 3008348 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK3008348. The information is intended for scientists and drug development professionals to address common issues and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Storage
-
Q: How should I dissolve and store GSK3008348?
-
A: GSK3008348 hydrochloride has high solubility in aqueous solutions.[1] For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL (205.06 mM).[2][3] It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[2][3] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[2]
-
-
Q: I'm observing precipitation of GSK3008348 in my cell culture medium. What could be the cause?
-
A: While GSK3008348 has good solubility, precipitation can occur due to several factors. Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced precipitation. Also, check the pH of your final solution, as pH changes can affect the solubility of the compound.[1] It is advisable to prepare fresh dilutions from your stock solution for each experiment.
-
2. Inconsistent Results in Cell-Based Assays
-
Q: My cell adhesion assay results with GSK3008348 are variable. What are the potential reasons?
-
A: Inconsistent results in cell adhesion assays can stem from several sources:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and are not overgrown, as this can alter integrin expression levels.
-
Coating of Plates: Inconsistent coating of plates with extracellular matrix (ECM) proteins is a common source of variability. Ensure even and complete coating.
-
Incubation Times: Adhere strictly to optimized incubation times for both GSK3008348 treatment and cell adhesion.
-
Integrin Expression Levels: The expression of αvβ6 integrin can vary between cell lines and even with different culture conditions.[4] Regularly check the expression levels of the target integrin in your cell line using techniques like flow cytometry or western blotting.
-
-
-
Q: I am not seeing the expected inhibition of TGF-β signaling (e.g., pSMAD2 levels) with GSK3008348.
-
A: Several factors could contribute to a lack of effect on TGF-β signaling:
-
Compound Potency: Verify the integrity and concentration of your GSK3008348 stock.
-
TGF-β Activation: Ensure that your experimental system has a component of αvβ6-mediated TGF-β activation. GSK3008348 specifically inhibits this pathway.[5][6] If TGF-β is being activated by other means (e.g., proteases), GSK3008348 will have a limited effect.
-
Kinetics of Inhibition: GSK3008348 induces rapid internalization and subsequent degradation of the αvβ6 integrin, which can take time to manifest as a downstream signaling change.[5][6][7] Consider optimizing your treatment and endpoint measurement times. The half-life for the return of αvβ6 to the cell surface after washout is approximately 11 hours.[7]
-
Assay Sensitivity: Western blotting for phosphorylated proteins can be challenging. Ensure you are using appropriate lysis buffers with phosphatase inhibitors and have optimized your antibody concentrations and incubation times.[8]
-
-
3. Off-Target and Unexpected Effects
-
Q: Could GSK3008348 have off-target effects?
-
A: GSK3008348 is a highly selective inhibitor for αvβ6 integrin.[9] However, like any small molecule inhibitor, off-target effects are a possibility, though extensive selectivity profiling has been conducted.[1] It is important to include appropriate controls in your experiments, such as using a cell line that does not express αvβ6 integrin, to rule out off-target effects. Some studies have noted that low concentrations of RGD-mimetic inhibitors can paradoxically stimulate tumor growth and angiogenesis in certain contexts, a factor to consider in cancer-related research.[2][10]
-
-
Q: I am observing unexpected changes in cell morphology or proliferation after GSK3008348 treatment. Is this a known effect?
-
A: While not widely reported for GSK3008348, some integrin inhibitors have been shown to affect cell proliferation and morphology.[11] This could be an on-target effect related to the inhibition of αvβ6-mediated signaling, which can play a role in these processes in certain cell types. It is recommended to carefully document these changes and investigate the underlying mechanism, for example, by examining cell cycle markers.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of GSK3008348
| Assay Type | Target | pIC50 / pKi | IC50 / Ki (nM) | Reference |
| Cell Adhesion | αvβ6 | 8.4 | ~4 | [1] |
| Radioligand Binding | αvβ6 | 11.0 | ~0.01 | [1] |
| Cell Adhesion | αvβ3 | 6.0 | ~1000 | [1] |
| Cell Adhesion | αvβ5 | 6.9 | ~126 | [1] |
| Cell Adhesion | αvβ8 | 7.7 | ~20 | [1] |
Table 2: Solubility and Stability of GSK3008348
| Solvent / Condition | Solubility | Stability | Reference |
| Saline (pH 7) | >71 mg/mL | - | [1] |
| Simulated Lung Fluid (pH 6.9) | >34 mg/mL | - | [1] |
| Saline (pH 4) | >55 mg/mL | Stable for up to 6 weeks at 50°C (at 1 mg/mL) | [1] |
| Saline (pH 5, 6, 7) | >55 mg/mL | Stable for 6 weeks when refrigerated (at 1 mg/mL) | [1] |
| DMSO | 100 mg/mL | - | [2][3] |
Experimental Protocols
Protocol 1: General Western Blotting for pSMAD2
-
Cell Lysis: After treatment with GSK3008348 and stimulation with a source of latent TGF-β, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against pSMAD2 (Ser465/467) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Flow Cytometry for αvβ6 Integrin Internalization
-
Cell Preparation: Culture cells to sub-confluency and treat with GSK3008348 for the desired time points.
-
Cell Detachment: Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining: Wash the cells with FACS buffer (e.g., PBS with 2% FBS). Incubate the cells with a primary antibody specific for the extracellular domain of the β6 integrin subunit for 30 minutes on ice.
-
Secondary Staining: Wash the cells and, if the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the cells on a flow cytometer, gating on the live cell population.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the β6 staining. A decrease in MFI in GSK3008348-treated cells compared to control cells indicates integrin internalization.
Visualizations
Caption: GSK3008348 inhibits αvβ6 integrin, blocking TGF-β activation.
Caption: A logical workflow for troubleshooting inconsistent TGF-β inhibition.
References
- 1. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 2. Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potential for GSK 3008348 degradation and proper storage conditions
This technical support center provides guidance on the potential degradation of GSK3008348 and outlines proper storage and handling conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid GSK3008348?
A1: For long-term stability, solid GSK3008348 should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare and store solutions of GSK3008348?
A2: GSK3008348 is sparingly soluble in DMSO and ethanol (B145695) (1-10 mg/mL).[1] For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage (up to 6 months), it is recommended to store solutions at -80°C.[2] It is advisable to prepare fresh solutions for critical experiments to avoid potential degradation.
Q3: What are the potential degradation pathways for GSK3008348?
A3: While specific degradation studies on GSK3008348 are not extensively published, based on its chemical structure containing a butanoic acid and a pyrazole (B372694) moiety, potential degradation pathways include:
-
Hydrolysis: The butanoic acid portion of the molecule could be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The pyrazole ring and other electron-rich parts of the molecule may be prone to oxidation, which can be initiated by exposure to air, light, or trace metal contaminants.[3]
-
Photodegradation: Exposure to UV or visible light may lead to degradation. It is recommended to protect solutions from light.
Q4: I observed a change in the color of my GSK3008348 solution. What could be the cause?
A4: A color change in your solution could indicate chemical degradation, possibly due to oxidation.[3] It is recommended to discard the solution and prepare a fresh stock from solid material. To minimize oxidation, consider using freshly opened anhydrous solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Q5: How does GSK3008348 exert its biological effect?
A5: GSK3008348 is a potent inhibitor of the αvβ6 integrin.[1] Its mechanism of action involves binding to the αvβ6 integrin, which then induces the rapid internalization and subsequent lysosomal degradation of the integrin receptor.[4][5][6] This leads to a reduction in the downstream signaling pathways mediated by this integrin, such as the activation of TGF-β.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of GSK3008348 stock solution. | Prepare a fresh stock solution from solid compound stored at -20°C. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Loss of compound activity over time in aqueous buffers | Hydrolytic degradation. | Prepare aqueous solutions fresh before each experiment. If storage is necessary, perform stability studies at the intended pH and temperature. |
| Adsorption to container surfaces. | Use low-protein-binding tubes and vials for storage and dilution. | |
| Visible particulates or discoloration in the solution | Compound precipitation or degradation. | Discard the solution. Ensure the solvent is appropriate and the concentration is within the solubility limits. Protect from light and air. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solution (in DMSO) | -20°C | 1 month | [2] |
| Solution (in DMSO) | -80°C | 6 months | [2] |
Table 2: Stability of GSK3008348 Hydrochloride Salt in Saline
| pH of Saline | Storage Condition | Stability Duration | Reference |
| 4 | 50°C | Up to 6 weeks | [7] |
| 5 | Refrigerated | 6 weeks | [7] |
| 6 | Refrigerated | 6 weeks | [7] |
| 7 | Refrigerated | 6 weeks | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of GSK3008348
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of GSK3008348 in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are representative.
Visualizations
Caption: Mechanism of action of GSK3008348.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyric acid - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Identifying and mitigating GSK 3008348 interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3008348. The information herein is designed to help identify and mitigate potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is GSK3008348 and what is its mechanism of action?
GSK3008348 is a potent and selective small-molecule inhibitor of the αvβ6 integrin.[1][2] It is an RGD-mimetic, meaning it mimics the Arginyl-Glycinyl-Aspartic acid (RGD) motif that is the natural binding site for this integrin.[3] Its primary mechanism of action is to bind to the αvβ6 integrin, which leads to the rapid internalization and subsequent lysosomal degradation of the receptor.[1][4] This process prevents the αvβ6 integrin from activating transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[1][4][5]
Q2: I'm observing unexpected results in my assay when using GSK3008348. What are the general ways a small molecule like this can cause interference?
Small molecules can interfere with biochemical assays through several mechanisms, potentially leading to false-positive or false-negative results. Common modes of interference include:
-
Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically sequester and denature proteins, leading to inhibition that is not target-specific.[3][6]
-
Chemical Reactivity: The compound may react with assay components, such as modifying amino acid residues on the target protein or reacting with detection reagents.[1][3]
-
Light-Based Interference: In fluorescence-based assays, the compound might be autofluorescent at the assay's wavelengths (false positive) or quench the signal from the reporter fluorophore (false negative).[3] In absorbance-based assays, a colored compound can interfere with optical density readings.[3]
-
Chelation: The molecule could chelate essential metal ions required for enzyme activity.[1][3]
-
Target-Related Interference: As an RGD-mimetic, GSK3008348 could potentially interact with other RGD-binding integrins if they are present in your experimental system, although it has shown high selectivity for αvβ6.[1][3]
Q3: What is an orthogonal assay and why is it important when I get a hit with GSK3008348?
An orthogonal assay is a secondary assay that measures the same biological endpoint as your primary screen but uses a different technology or methodology.[3] For example, if your primary screen is a fluorescence-based assay, an orthogonal assay might be based on bioluminescence or label-free detection. Using an orthogonal assay is a critical step to confirm that the activity you've observed with GSK3008348 is genuine and not an artifact of the primary assay's specific format.[7] If GSK3008348 shows activity in both the primary and orthogonal assays, it significantly increases the confidence that it is a true modulator of the biological target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or steep dose-response curves.
-
Potential Cause: Compound Aggregation. GSK3008348, like many small molecules, may form colloidal aggregates at certain concentrations, which can non-specifically inhibit enzymes and other proteins.[3][6] This often results in unusually steep, non-sigmoidal dose-response curves and poor reproducibility.[3]
-
Troubleshooting Protocol:
-
Detergent Test: Repeat the assay and include a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[3]
-
Compare Curves: Directly compare the dose-response curves of GSK3008348 with and without the detergent.
-
Analyze: If the inhibitory potency of GSK3008348 is significantly reduced or eliminated in the presence of the detergent, the original result is likely due to aggregation-based interference.[3]
-
Issue 2: High background in a fluorescence-based assay.
-
Potential Cause: Autofluorescence. GSK3008348 itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal that is independent of its effect on the biological target.[3]
-
Troubleshooting Protocol:
-
Compound-Only Control: Prepare a set of wells containing only the assay buffer and GSK3008348 at the same concentrations used in your experiment. Do not add the target protein or other biological components.
-
Blank Control: Include control wells containing only the assay buffer.
-
Measure Fluorescence: Read the plate using the identical instrument settings (e.g., excitation/emission wavelengths, gain) as your main experiment.
-
Analyze: If you observe a concentration-dependent increase in fluorescence in the wells with GSK3008348 compared to the blank, this confirms that the compound is autofluorescent and is interfering with your assay.[3]
-
Issue 3: Reduced signal or activity in a cell adhesion assay.
-
Potential Cause: RGD-Mimetic Competition. If your cell adhesion assay relies on cell binding to surfaces coated with RGD-containing extracellular matrix (ECM) proteins (e.g., fibronectin, vitronectin), the RGD-mimetic nature of GSK3008348 could cause competitive inhibition of cell attachment.[3] This may be independent of its specific effect on αvβ6.
-
Troubleshooting Protocol:
-
Use an Alternative Substrate: If possible, run the cell adhesion assay on a substrate that does not rely on RGD-integrin binding to see if the effect persists.
-
Control Compound: Use a well-characterized, non-selective RGD peptide as a positive control for competitive detachment.
-
Cell Line Characterization: Ensure you know the profile of RGD-binding integrins expressed by your cell line. GSK3008348 is selective for αvβ6, but at high concentrations, off-target effects on other αv integrins could occur.[7]
-
Quantitative Data Summary
The following table summarizes the reported binding affinities and potencies of GSK3008348 for various integrins.
| Assay Type | Target | Species | Value Type | Value | Reference |
| Cell Adhesion Assay | αvβ6 | Human | pIC50 | 8.4 | [2] |
| Radioligand Binding | αvβ6 | Human | pKi | 10.4 | [2] |
| Radioligand Binding (low protein) | αvβ6 | Human | pKi | 11.0 | [2] |
| Fluorescence Polarisation | αvβ6 | Human | pIC50 | 8.1 | [7] |
| Inhibition Assay | αvβ1 | - | IC50 | 2.83 nM | [7] |
| Inhibition Assay | αvβ3 | - | IC50 | 12.53 nM | [7] |
| Inhibition Assay | αvβ5 | - | IC50 | 4.00 nM | [7] |
| Inhibition Assay | αvβ8 | - | IC50 | 2.26 nM | [7] |
| Ligand-induced Internalization | αvβ6 | Human | pEC50 | 9.76 | [4] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Compound Plate: In a microplate identical to the one used for your primary assay, prepare a serial dilution of GSK3008348 in the final assay buffer. The concentration range should match that used in the main experiment.
-
Prepare Control Wells: Include multiple wells with assay buffer only (blank) and wells with your positive and negative controls if they are fluorescent.
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Fluorescence Reading: Using a plate reader, measure the fluorescence intensity at the same excitation and emission wavelengths used in your primary assay. Ensure the gain setting is also identical.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the background-subtracted fluorescence of GSK3008348 against its concentration. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Diagnosing Interference by Colloidal Aggregation
-
Prepare Reagents: Prepare two batches of your assay buffer: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Set up Assays in Parallel: Run your standard biochemical assay to generate a dose-response curve for GSK3008348 using the standard buffer. Simultaneously, run an identical assay using the buffer that includes the detergent.
-
Identical Conditions: Ensure all other conditions (reagent concentrations, incubation times, temperature) are identical between the two assays.
-
Data Acquisition: Generate dose-response curves for GSK3008348 from both experimental conditions.
-
Data Analysis: Compare the IC50 values and the shape of the curves. A significant rightward shift in the IC50 value (i.e., loss of potency) in the presence of detergent is a strong indicator that the observed inhibition in the original assay was caused by compound aggregation.
Visualizations
Caption: Signaling pathway of αvβ6 integrin-mediated TGF-β activation and its inhibition by GSK3008348.
References
- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting GSK 3008348 dosage to avoid toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective αvβ6 integrin inhibitor, GSK3008348, in in vivo experiments. The focus is on adjusting dosage to avoid potential toxicity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with GSK3008348 and other αvβ6 inhibitors.
Issue 1: Unexpected In Vivo Toxicity Observed
Question: We are observing unexpected toxicity in our animal models (e.g., weight loss, signs of distress, or specific organ-related adverse events) at our planned doses of GSK3008348. How should we proceed?
Answer:
Unexpected in vivo toxicity is a critical issue that requires a systematic approach to identify the cause and mitigate the effects. Here are the recommended steps:
-
Confirm On-Target vs. Off-Target Toxicity:
-
On-Target Toxicity: GSK3008348 is a selective inhibitor of the αvβ6 integrin, which plays a key role in activating transforming growth factor-beta (TGF-β).[1] Inhibition of this pathway is the intended mechanism of action but can also lead to on-target toxicities in tissues where this signaling is important for homeostasis. A significant finding with another selective αvβ6 inhibitor, MORF-627, was the rapid induction of urothelial proliferation and urinary bladder tumors in cynomolgus monkeys.[2] This is believed to be an on-target effect of disrupting TGF-β signaling, which is crucial for regulating epithelial cell growth.[2]
-
Off-Target Toxicity: This occurs when the inhibitor affects other molecules or pathways besides the intended target. This is more common at higher concentrations.[3]
-
Troubleshooting Steps:
-
Literature Review: Thoroughly review preclinical and clinical data for GSK3008348 and other αvβ6 inhibitors to identify known toxicities.
-
Dose-Response Assessment: A clear relationship between the dose and the severity of the toxicity suggests a specific effect (either on-target or off-target).[3]
-
Histopathology: Conduct detailed histopathological examination of affected organs and tissues to identify the nature of the toxicity. For αvβ6 inhibitors, pay close attention to the urinary bladder for any signs of urothelial hyperplasia.[2]
-
-
-
Dosage Adjustment Strategy:
-
Dose Reduction: The most immediate step is to lower the dose. Conduct a dose-range finding study to establish the Maximum Tolerated Dose (MTD) in your specific animal model.[2]
-
Review Dosing Regimen: Consider altering the frequency of administration. For example, intermittent dosing may allow for tissue recovery while maintaining therapeutic efficacy.
-
-
Refine Experimental Protocol:
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer GSK3008348 is not contributing to the observed toxicity. Always include a vehicle-only control group.[3]
-
Animal Health Monitoring: Implement a comprehensive monitoring plan, including regular body weight measurements, clinical observations, and, if necessary, blood work to detect early signs of toxicity.
-
Issue 2: Lack of Efficacy at Non-Toxic Doses
Question: We have reduced the dose of GSK3008348 to a non-toxic level, but now we are not observing the desired therapeutic effect in our disease model. What can we do?
Answer:
Balancing efficacy and toxicity is a common challenge in drug development. If a non-toxic dose is not efficacious, consider the following:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
Drug Exposure: Measure the concentration of GSK3008348 in the plasma and target tissue to ensure that it is reaching levels sufficient to engage the αvβ6 integrin.
-
Target Engagement: Assess the degree of αvβ6 integrin occupancy at the given dose. Techniques like positron emission tomography (PET) have been used to measure receptor occupancy of integrin inhibitors in vivo.[4]
-
Biomarker Analysis: Measure downstream biomarkers of TGF-β signaling (e.g., phosphorylated Smad3) to confirm that the drug is having the intended biological effect at the target site.
-
-
Re-evaluation of the Therapeutic Window:
-
The therapeutic window (the range between the minimum effective dose and the MTD) for GSK3008348 in your specific model may be narrow.
-
Consider combination therapies. Using GSK3008348 with another agent that has a different mechanism of action may allow for a lower, non-toxic dose of GSK3008348 to be effective.
-
-
Optimization of Drug Delivery:
-
GSK3008348 was developed as an inhaled therapy for idiopathic pulmonary fibrosis (IPF) to maximize lung exposure while minimizing systemic side effects.[1] If you are using a different route of administration, it may not be optimal for your disease model. Consider if a localized delivery method is feasible and appropriate.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK3008348 and how does it relate to potential toxicity?
A1: GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1] The αvβ6 integrin is a cell surface receptor that is a key activator of latent TGF-β.[1] By inhibiting αvβ6, GSK3008348 reduces the activation of TGF-β, which is a central mediator of fibrosis.[5] However, TGF-β also plays a critical role in regulating cell growth, differentiation, and immune responses. Therefore, inhibition of TGF-β signaling, even if localized, can disrupt these normal processes and lead to on-target toxicity, such as the urothelial proliferation observed with another αvβ6 inhibitor.[2]
Q2: What were the findings of the Phase I clinical trial for GSK3008348 in terms of safety and dosage?
A2: In a Phase I study in healthy volunteers, single inhaled doses of GSK3008348 were well tolerated up to 3000 mcg.[1][6] No serious adverse events were reported, and there were no clinically important differences in the incidence or intensity of adverse events with escalating doses.[1] The pharmacokinetic profile was dose-proportional at potentially clinically relevant doses (300–3000 mcg).[1][7] These findings supported the further development of the compound.[1] However, it is important to note that the development for IPF was later discontinued.[8]
Q3: What specific on-target toxicity has been observed with selective αvβ6 inhibitors in preclinical studies?
A3: A 28-day study in cynomolgus monkeys with MORF-627, a selective small molecule αvβ6 inhibitor, resulted in the rapid induction of urothelial proliferation and urinary bladder tumors in some animals.[2][9] This was observed at doses of 30 mg/kg/day and 180/120 mg/kg/day.[10] The researchers concluded that this was likely an on-target effect due to the inhibition of TGF-β signaling in the bladder epithelium.[2]
Q4: How can I monitor for potential urothelial toxicity in my in vivo studies?
A4: Based on the findings with other αvβ6 inhibitors, it is prudent to monitor for urothelial changes. This can be done through:
-
Regular Urinalysis: Monitor for hematuria or other abnormalities.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the urinary bladder. Look for signs of urothelial hyperplasia (an increase in the number of cell layers), cytologic atypia, and increased mitotic figures.[2]
-
Immunohistochemistry (IHC): Use proliferation markers like Ki67 to quantify changes in urothelial cell proliferation.[10] An increase in the Ki67 labeling index can be an early indicator of a proliferative response.[10]
Q5: My GSK3008348 is not dissolving well in my vehicle. What should I do?
A5: Poor solubility is a common issue with small molecule inhibitors.[11]
-
Consult the Supplier: Check the manufacturer's data sheet for recommended solvents.
-
Use a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vivo use.[11] However, the final concentration of DMSO should be kept low (typically <10% and ideally lower) to avoid solvent-induced toxicity.[3]
-
Formulation Development: For longer-term studies, you may need to develop a more sophisticated formulation, such as a suspension or an emulsion, to improve solubility and stability.
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for a Selective αvβ6 Integrin Inhibitor (MORF-627)
| Species | Dose | Duration | Findings | Reference |
| Cynomolgus Monkey | 30 mg/kg/day | 28 days | Increased urothelial cell proliferation (Ki67 score of 17 and 55 in two animals) | [2][10] |
| Cynomolgus Monkey | 60 mg/kg/day | 28 days | Not explicitly detailed in the provided search results. | [2] |
| Cynomolgus Monkey | 180/120 mg/kg/day | 28 days | Urothelial tumors in 2 animals; increased urothelial cell proliferation (Ki67 scores of 48 and 49) | [2][10] |
Note: The high dose was reduced from 180 mg/kg/day to 120 mg/kg/day due to signs of intolerability.[2]
Experimental Protocols
Protocol 1: Assessment of Urothelial Proliferation and Toxicity in Cynomolgus Monkeys
This protocol is based on the methods described in the study of MORF-627, a selective αvβ6 integrin inhibitor.[2]
1. Animal Model and Dosing:
-
Species: Cynomolgus monkeys.
-
Dosing: Administer the αvβ6 inhibitor (e.g., GSK3008348) daily via the intended clinical route or a relevant preclinical route (e.g., oral gavage, inhalation).
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should be based on dose-range finding studies to establish the MTD.[2]
-
Duration: A 28-day study duration has been shown to be sufficient to induce urothelial changes with an αvβ6 inhibitor.[2]
2. In-Life Monitoring:
-
Clinical Observations: Daily observation for any signs of toxicity, including changes in activity, posture, appetite, and hydration.[2]
-
Body Weight: Record body weights at least twice weekly.
-
Urinalysis: Collect urine at baseline and at regular intervals during the study to monitor for hematuria and other abnormalities.
3. Terminal Procedures and Tissue Collection:
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Collect the urinary bladder and fix it in 10% neutral buffered formalin.
4. Histopathology and Immunohistochemistry:
-
Processing: Process the fixed urinary bladder tissue, embed in paraffin, and section at 4-5 µm.
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for routine histopathological evaluation.
-
Perform immunohistochemistry for the proliferation marker Ki67.
-
-
Evaluation:
-
H&E: A board-certified veterinary pathologist should examine the H&E stained sections for any evidence of urothelial hyperplasia, dysplasia, inflammation, and tumors.[2] The evaluation should include the number of urothelial cell layers and any cytological atypia.
-
Ki67 IHC: Quantify the percentage of Ki67-positive urothelial cells (proliferative index) by counting a sufficient number of cells (e.g., at least 1000) in representative areas of the urothelium.[10] Compare the proliferative index between the control and treated groups.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: αvβ6-mediated activation of TGF-β signaling pathway and the point of inhibition by GSK3008348.
Experimental Workflow Diagram
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Bexotegrast Shows Dose-Dependent Integrin αvβ6 Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: GSK3008348 In Vitro to In Vivo Translational Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the αvβ6 integrin antagonist, GSK3008348. It focuses on the common challenges encountered when translating in vitro findings to in vivo models, particularly the bleomycin-induced lung fibrosis model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK3008348?
A1: GSK3008348 is a selective, small-molecule antagonist of the αvβ6 integrin. It functions as an RGD (Arginyl-Glycyl-Aspartic acid)-mimetic, competitively inhibiting the binding of the integrin to its natural ligands, such as the latency-associated peptide (LAP) of Transforming Growth Factor-beta (TGF-β).[1] By blocking this interaction, GSK3008348 prevents the activation of latent TGF-β, a key pro-fibrotic cytokine.[1][2] Additionally, GSK3008348 induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin on epithelial cells, leading to a prolonged pharmacodynamic effect.[1]
Q2: In which in vivo model has GSK3008348 shown efficacy?
A2: The primary in vivo model used to demonstrate the anti-fibrotic efficacy of GSK3008348 is the murine model of bleomycin-induced pulmonary fibrosis.[1] In this model, the compound was shown to engage the αvβ6 integrin, inhibit TGF-β signaling, and reduce lung collagen deposition.[1]
Q3: Why was the clinical development of GSK3008348 for Idiopathic Pulmonary Fibrosis (IPF) discontinued?
A3: While GSK3008348 was well-tolerated in Phase 1 clinical trials, its development for IPF was discontinued. Published information suggests that this decision may have been related to emerging nonclinical data and other developmental challenges. It is important to note that selective inhibition of αvβ6 has been linked to epithelial hyperplasia and tumorigenesis in some preclinical models, a potential on-target safety concern.
Troubleshooting Guide: Translating In Vitro Efficacy to In Vivo Models
This guide addresses specific discrepancies researchers might observe between in vitro and in vivo experiments with GSK3008348.
Issue 1: Strong in vitro inhibition of TGF-β activation does not correspond to the expected anti-fibrotic effect in the bleomycin (B88199) model.
-
Possible Cause 1: Timing of therapeutic intervention.
-
The bleomycin model has a distinct, early inflammatory phase (first 7-10 days) that precedes the fibrotic phase (peaking around day 14-21).[3][4] GSK3008348 is a direct anti-fibrotic agent, not a primary anti-inflammatory one. If the compound is administered too early, its efficacy might be masked by the overwhelming inflammatory response.
-
Troubleshooting Tip: Initiate GSK3008348 treatment during the established fibrotic phase (e.g., day 10 or later) to specifically target collagen deposition.
-
-
Possible Cause 2: Model-specific biology.
-
The bleomycin model's fibrosis can partially resolve spontaneously, which is a key difference from the progressive nature of human IPF. This can lead to a perceived therapeutic effect that is actually the natural course of the model.
-
Troubleshooting Tip: Include a vehicle-treated control group that is followed for the full duration of the experiment to accurately assess the natural resolution of fibrosis. Compare the GSK3008348-treated group to this control at multiple time points.
-
Issue 2: Inconsistent results in the bleomycin-induced fibrosis model between experiments.
-
Possible Cause: Variability in bleomycin administration.
-
Intratracheal or oropharyngeal administration of bleomycin can lead to uneven distribution in the lungs, resulting in high variability in the extent of fibrosis between animals.
-
Troubleshooting Tip: Ensure consistent and precise administration of bleomycin. Use of a microsprayer can help achieve a more uniform lung distribution. Increase group sizes to ensure statistical power can overcome inherent variability.
-
Issue 3: Off-target effects observed in vivo that were not predicted by in vitro selectivity assays.
-
Possible Cause: In vivo metabolite activity or complex biology.
-
While GSK3008348 is highly selective for αvβ6 in vitro, its metabolites in vivo could potentially have different activity profiles. Furthermore, the complex interplay of different integrins and growth factors in a living system can lead to unexpected outcomes.
-
Troubleshooting Tip: Conduct pharmacokinetic and metabolite profiling in the animal model being used. Correlate the exposure of the parent compound and its major metabolites with the observed efficacy and any potential off-target effects.
-
Quantitative Data Summary
Table 1: In Vitro Activity of GSK3008348
| Parameter | Target Integrin | Value |
|---|---|---|
| pKi | αvβ6 | 10.4 |
| IC50 | αvβ6 | 1.50 nM |
| IC50 | αvβ1 | 2.83 nM |
| IC50 | αvβ3 | 12.53 nM |
| IC50 | αvβ5 | 4.00 nM |
| IC50 | αvβ8 | 2.26 nM |
Table 2: Pharmacokinetics of Single Inhaled Doses of GSK3008348 in Healthy Volunteers
| Dose | Cmax (Geometric Mean) | Tmax (Median) | T½ (Geometric Mean) |
|---|---|---|---|
| 100 mcg | 231 pg/mL | 0.50 hr | 8.87 hr |
| 300 mcg | 1010 pg/mL | 0.50 hr | 7.95 hr |
| 1000 mcg | 4970 pg/mL | 0.50 hr | 9.47 hr |
| 3000 mcg | 20300 pg/mL| 0.52 hr | 10.2 hr |
Experimental Protocols
1. Protocol: αvβ6 Integrin Cell Adhesion Assay (Colorimetric)
-
Principle: This assay measures the ability of cells to adhere to a substrate coated with a ligand for αvβ6. GSK3008348 will compete with this adhesion.
-
Methodology:
-
Coat a 96-well plate with an αvβ6 ligand (e.g., LAP) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.
-
Prepare a suspension of αvβ6-expressing cells (e.g., human lung epithelial cells) in serum-free media.
-
Pre-incubate the cells with various concentrations of GSK3008348 for 30 minutes.
-
Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash away non-adherent cells with PBS.
-
Fix the remaining adherent cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet and incubate for 10 minutes.
-
Wash the wells and solubilize the stain with a solution such as 10% acetic acid.
-
Read the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of adherent cells.
-
2. Protocol: Radioligand Binding Assay
-
Principle: This assay quantifies the affinity of GSK3008348 for the αvβ6 integrin by measuring its ability to displace a radiolabeled ligand.
-
Methodology:
-
Prepare cell membranes from αvβ6-expressing cells or tissue homogenates.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled αvβ6 ligand (e.g., [3H]-GSK3008348), and varying concentrations of unlabeled GSK3008348 (for competition assay).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled competitor.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 value.[5]
-
3. Protocol: Flow Cytometry for αvβ6 Integrin Internalization
-
Principle: This method measures the GSK3008348-induced internalization of αvβ6 from the cell surface.
-
Methodology:
-
Harvest αvβ6-expressing cells and resuspend them in flow cytometry buffer.
-
Treat the cells with GSK3008348 (or vehicle control) for various time points at 37°C to allow for internalization.
-
Place the cells on ice to stop all cellular processes.
-
Stain the cells with a fluorescently labeled antibody that specifically recognizes an extracellular epitope of the αvβ6 integrin.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of αvβ6 remaining on the cell surface. A decrease in MFI in GSK3008348-treated cells compared to control indicates integrin internalization.[6][7]
-
Visualizations
Caption: GSK3008348 Mechanism of Action.
Caption: In Vitro to In Vivo Experimental Workflow.
Caption: Troubleshooting In Vivo Efficacy Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ligand-bound integrin αvβ6 internalisation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ligand-bound integrin αvβ6 internalisation and trafficking [frontiersin.org]
Understanding the pharmacokinetic limitations of GSK 3008348
Welcome to the technical support center for GSK3008348. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and navigating the potential pharmacokinetic challenges of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK3008348?
A1: GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1][2] Integrin αvβ6 plays a crucial role in the activation of transforming growth factor-β (TGF-β), a key pro-fibrotic mediator implicated in idiopathic pulmonary fibrosis (IPF).[1][3][4] By inhibiting αvβ6, GSK3008348 is designed to reduce the activation of TGF-β in the lungs, thereby mitigating the progression of fibrosis.[1]
Q2: What is the intended route of administration for GSK3008348 and why?
A2: GSK3008348 is developed for inhaled delivery directly to the lungs via nebulization.[1][5] This route of administration is intended to maximize drug concentration at the site of action (the lungs) while minimizing systemic exposure and potential off-target side effects.[4]
Q3: What are the key pharmacokinetic parameters of GSK3008348 observed in clinical studies?
A3: In a Phase 1 study with healthy volunteers, single inhaled doses of GSK3008348 were shown to be rapidly absorbed, with maximum plasma concentrations (Cmax) generally reached within 30 minutes after the start of nebulization. The geometric mean terminal elimination half-life (t½) ranged from 7.95 to 10.2 hours.[1][2][5]
Q4: Is the pharmacokinetic profile of GSK3008348 linear?
A4: The area under the plasma concentration-time curve (AUC) of GSK3008348 was found to be dose-proportional for doses between 100 mcg and 3000 mcg. However, a supra-proportional increase in dose-normalized Cmax was observed with increasing doses up to 3000 mcg. This non-linearity was modest and is thought to be due to slower absorption at lower doses.[1][2][5]
Troubleshooting Guide
Issue 1: Variability in Experimental Results
Potential Cause: Inconsistent dose delivery during nebulization.
Troubleshooting Steps:
-
Standardize Nebulizer and Settings: Use the same model of nebulizer for all experiments and ensure consistent settings (e.g., flow rate, nebulization time). The Phase 1 clinical trial used a Philips Respironics InnoSpire Go nebulizer.[1]
-
Consistent Formulation: Ensure the drug is fully dissolved and the formulation is consistent across experiments. GSK3008348 was formulated as an aqueous solution for clinical trials.[6]
-
Controlled "Breathing" in Preclinical Models: In animal studies, the breathing pattern can significantly impact lung deposition. Ensure that the ventilation parameters are consistent.
-
Device Maintenance: Regularly clean and maintain the nebulizer according to the manufacturer's instructions to prevent clogging and ensure consistent aerosol generation.
Potential Cause: Inter-subject variability in preclinical models.
Troubleshooting Steps:
-
Sufficient Sample Size: Use a sufficient number of animals in each experimental group to account for biological variability.
-
Consistent Animal Strain and Health: Use animals of the same strain, age, and health status to minimize physiological differences that could affect pharmacokinetics.
Issue 2: Non-Linear Dose-Response at Lower Concentrations
Potential Cause: Slower absorption at lower doses leading to supra-proportional Cmax.[1][2][5]
Troubleshooting Steps:
-
Careful Dose Selection: Be aware of this non-linearity when designing dose-response studies, particularly at lower dose ranges. It may be necessary to include more dose groups at the lower end to accurately characterize the dose-response relationship.
-
Pharmacokinetic Modeling: Employ pharmacokinetic modeling to better understand and predict the impact of this non-linearity on drug exposure and subsequent pharmacological effects.
-
Focus on AUC: When assessing dose proportionality, consider AUC as a more reliable measure than Cmax, as AUC was found to be dose-proportional at potentially clinically relevant doses (100-3000 mcg).[1][2][5]
Issue 3: Difficulty in Translating Preclinical Findings to Clinical Expectations
Potential Cause: Species differences in integrin expression and affinity.
Troubleshooting Steps:
-
Humanized Models: Whenever possible, use humanized preclinical models or human tissue explants to assess the activity of GSK3008348.
-
Cross-Species Pharmacokinetic Scaling: Conduct pharmacokinetic studies in multiple preclinical species to improve the accuracy of allometric scaling and prediction of human pharmacokinetics.
-
Consider Pharmacodynamic Endpoints: Focus on translatable pharmacodynamic biomarkers (e.g., inhibition of TGF-β signaling) in addition to pharmacokinetic parameters when bridging preclinical and clinical data.[3]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of GSK3008348 in Healthy Volunteers (Single Inhaled Dose)
| Dose (mcg) | Cmax (pg/mL) [Geometric Mean (CV%)] | Tmax (h) [Median (Range)] | AUC (0-t) (h*pg/mL) [Geometric Mean (CV%)] | t½ (h) [Geometric Mean (CV%)] |
| 100 | 204 (56.8) | 0.50 (0.25 - 1.00) | 903 (50.5) | 7.95 (21.9) |
| 300 | 722 (35.7) | 0.50 (0.25 - 1.00) | 3090 (33.7) | 8.83 (21.5) |
| 1000 | 2880 (38.8) | 0.50 (0.25 - 1.00) | 12300 (36.2) | 9.54 (22.2) |
| 3000 | 10100 (30.1) | 0.50 (0.25 - 1.00) | 42400 (29.2) | 10.2 (20.6) |
Data adapted from Maden et al., 2018. Tmax is presented as median and range. Cmax, AUC(0-t), and t½ are presented as geometric mean with coefficient of variation.
Table 2: In Vitro Potency of GSK3008348
| Assay | Species | IC50 / pKi |
| αvβ6 Radioligand Binding | Human | pKi = 10.4 |
| αvβ1 Cell Adhesion | Human | pIC50 = 6.4 |
| αvβ3 Cell Adhesion | Human | pIC50 = 5.3 |
| αvβ5 Cell Adhesion | Human | pIC50 = 6.9 |
| αvβ8 Cell Adhesion | Human | pIC50 = 6.8 |
Data from invivochem.com
Experimental Protocols
Protocol 1: Assessment of Pharmacokinetics in Healthy Volunteers
This protocol is a summary of the single ascending dose study design used in the Phase 1 clinical trial (NCT02612051).[1][2][5]
-
Study Design: Randomized, double-blind, placebo-controlled, 4-period crossover design.
-
Subjects: Healthy male and female volunteers.
-
Dosing: Single ascending doses of GSK3008348 (1, 3, 10, 30, 100, 300, 1000, and 3000 mcg) or placebo administered via a Philips Respironics InnoSpire Go nebulizer over approximately 10 minutes.[1]
-
Pharmacokinetic Sampling: Venous blood samples were collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 30 hours).
-
Bioanalysis: Plasma concentrations of GSK3008348 were determined using a validated analytical method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.
Visualizations
Caption: GSK3008348 Pharmacokinetic/Pharmacodynamic Pathway.
Caption: Troubleshooting Workflow for GSK3008348 Experiments.
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Potential for epithelial proliferation with long-term GSK 3008348 exposure
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of GSK3008348, with a specific focus on the potential for epithelial proliferation with long-term exposure.
Troubleshooting Guides and FAQs
Q1: We are considering a long-term study with GSK3008348 in our epithelial cell line. What is the known risk of inducing epithelial proliferation?
A1: Direct long-term studies on GSK3008348-induced epithelial proliferation are limited due to the discontinuation of its clinical development. However, a significant safety concern has been identified for the αvβ6 integrin inhibitor class. A study on a different αvβ6 inhibitor, MORF-627, in cynomolgus macaques reported the rapid development of urinary bladder tumors, which was linked to a significant increase in epithelial cell proliferation.[1] This finding suggests a potential class effect for selective αvβ6 inhibitors. Therefore, long-term exposure to GSK3008348 could carry a risk of promoting epithelial proliferation and requires careful monitoring.
Q2: What is the mechanism of action of GSK3008348 on epithelial cells?
A2: GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[2] The αvβ6 integrin is primarily expressed on epithelial cells and plays a crucial role in activating transforming growth factor-beta (TGF-β), a key pro-fibrotic mediator.[3][4] GSK3008348 binds to the αvβ6 integrin on the epithelial cell surface, leading to its rapid internalization and subsequent degradation in lysosomes.[3][4][5] This process effectively reduces the amount of active TGF-β, thereby inhibiting downstream pro-fibrotic signaling.[3][5]
Q3: Were there any signs of epithelial proliferation or tumors in the preclinical or early clinical studies of GSK3008348?
A3: Preclinical safety studies were conducted in rats and dogs.[6] Phase 1 clinical trials in healthy volunteers showed that single inhaled doses of GSK3008348 were well-tolerated, with no serious adverse events or clinically significant safety signals reported.[2][7][8] However, these studies were of short duration and in healthy subjects, so they were not designed to detect long-term effects like epithelial proliferation or tumor development. The development of GSK3008348 for idiopathic pulmonary fibrosis (IPF) was discontinued (B1498344) after a Phase II clinical trial failed to meet its efficacy endpoints, and also based on a broader assessment of its commercial viability.[9]
Q4: We are observing unexpected increases in cell proliferation in our experiments with GSK3008348. How can we troubleshoot this?
A4: If you observe increased epithelial cell proliferation, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your GSK3008348 compound through appropriate analytical methods.
-
Dose-Response and Time-Course Analysis: Conduct a thorough dose-response and time-course experiment to characterize the proliferative effect.
-
Cell Line Authentication: Verify the identity of your epithelial cell line to rule out contamination or misidentification.
-
Positive and Negative Controls: Include appropriate positive (e.g., known growth factors) and negative (vehicle) controls in your experiments.
-
Proliferation Markers: Utilize multiple markers of proliferation (e.g., Ki-67 staining, BrdU incorporation) to confirm the observation.
-
Consider the MORF-627 Findings: Given the findings with another αvβ6 inhibitor, MORF-627, which showed increased urothelial proliferation[1], your observation could be an on-target effect. Further investigation into the underlying mechanism is warranted.
Q5: What is the recommended experimental workflow for assessing the proliferative potential of GSK3008348?
A5: A suggested experimental workflow would involve a multi-tiered approach, starting with in vitro assays and progressing to in vivo models if necessary, with careful ethical consideration.
Data Presentation
Table 1: Summary of Preclinical and Clinical Safety Findings for GSK3008348
| Study Type | Species/Subjects | Duration | Key Findings Related to Proliferation/Safety | Reference |
| Preclinical Safety | Rat, Dog | Not Specified | Target pharmacology expressed in these species. | [6] |
| Phase 1 Clinical Trial | Healthy Volunteers | Single Ascending Doses | Well-tolerated up to 3000 mcg; no serious adverse events. | [2][7][8] |
| Phase 1b Clinical Trial | IPF Patients | Not Specified | Well-tolerated; no serious adverse events or clinically significant abnormalities. | [10][11] |
Table 2: Findings on Epithelial Proliferation with a Structurally Different αvβ6 Inhibitor (MORF-627)
| Study Type | Species | Duration | Key Findings | Reference |
| 28-Day Toxicity Study | Cynomolgus Macaques | 28 Days | Rapid induction of urinary bladder tumors; significantly increased epithelial cell proliferation (Ki67 scores). | [1] |
Experimental Protocols
Protocol 1: In Vitro Epithelial Cell Proliferation Assay
-
Cell Culture: Culture human bronchial epithelial (NHBE) cells in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere. Treat cells with a dose range of GSK3008348 or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
Proliferation Assessment (MTS Assay):
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell proliferation.
Protocol 2: Ki-67 Immunohistochemistry for Proliferation in Tissue Samples
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against Ki-67.
-
Apply a secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images using a microscope and quantify the percentage of Ki-67-positive nuclei.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrins and pulmonary fibrosis: Pathogenic roles and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3008348 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of GSK3008348 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK3008348 and what is its mechanism of action?
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin.[1][2][3] It functions by antagonizing the αvβ6 integrin, which plays a key role in the activation of transforming growth factor-β (TGF-β).[1][3][4] By inhibiting TGF-β activation, GSK3008348 can modulate downstream signaling pathways involved in fibrosis and other pathological processes.[1][3] In human lung epithelial cells, GSK3008348 has been shown to induce the rapid internalization and lysosomal degradation of the αvβ6 integrin.[1][4]
Q2: What is the solubility of GSK3008348?
GSK3008348 hydrochloride has very high solubility in saline at pH 7 (>71 mg/mL). The solubility of the free base in saline (pH 7) is also greater than 71 mg/mL and in simulated lung fluid (SLF) at pH 6.9 is greater than 34 mg/mL.[5] It is sparingly soluble in DMSO and ethanol (B145695) (1-10 mg/mL).[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: Is there any available data on the stability of GSK3008348 in aqueous solutions?
Yes, some stability data for GSK3008348 in saline has been reported. A 1 mg/mL solution of the hydrochloride salt in saline at pH 4 is stable at 50°C for up to 6 weeks. Solutions prepared at pH 5, 6, and 7 are stable for 6 weeks when refrigerated.[5] While this provides some indication of its general stability in aqueous environments, it is crucial to determine its stability specifically in your cell culture medium of choice under your experimental conditions.
Q4: How long is GSK3008348 expected to be stable in cell culture media at 37°C?
Currently, there is no publicly available data specifically detailing the stability of GSK3008348 in various cell culture media at 37°C. The stability of a compound in cell culture media can be influenced by several factors, including the composition of the media (e.g., presence of certain amino acids, vitamins, or serum proteins), the pH of the media, and the presence of cells that may metabolize the compound. Therefore, it is highly recommended to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise when working with GSK3008348 in cell culture and provides potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity of GSK3008348. | Degradation of the compound in the cell culture medium over the course of the experiment. | Perform a time-course stability study of GSK3008348 in your specific cell culture medium at 37°C to determine its half-life. Consider replenishing the medium with freshly prepared GSK3008348 at appropriate intervals based on the stability data. |
| Adsorption of the compound to plasticware (e.g., culture plates, pipette tips). | Use low-protein-binding plasticware. Include a control without cells to assess non-specific binding. | |
| Incomplete dissolution of the compound in the stock solution or when diluted in media. | Ensure the DMSO stock solution is fully dissolved before diluting it in the cell culture medium. Visually inspect for any precipitation after dilution. | |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. |
| Degradation of the compound during sample storage or processing. | Store samples at -80°C immediately after collection. Minimize freeze-thaw cycles. Process samples on ice when possible. | |
| Precipitation of GSK3008348 upon dilution in cell culture medium. | The final concentration of the compound exceeds its solubility in the medium. | Lower the final concentration of GSK3008348. Ensure the DMSO concentration in the final working solution is low (typically ≤ 0.1%) to avoid solvent-induced precipitation. |
Experimental Protocols
Protocol 1: Assessment of GSK3008348 Stability in Cell Culture Media using HPLC-MS
This protocol provides a general procedure for determining the stability of GSK3008348 in a cell-free culture medium.[6]
Materials:
-
GSK3008348
-
DMSO, sterile, cell culture grade
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding 24-well plates
-
Sterile pipette tips
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal standard (a structurally similar compound not present in the sample)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of GSK3008348 in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of GSK3008348 by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM GSK3008348 working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate GSK3008348 from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometry in positive ion mode, monitoring the specific m/z for GSK3008348 and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of GSK3008348 to the internal standard for each time point.
-
Determine the percentage of GSK3008348 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to determine the stability profile and half-life (t½) of the compound.
-
Visualizations
TGF-β Signaling Pathway
GSK3008348 inhibits the activation of TGF-β. The following diagram illustrates the canonical TGF-β/SMAD signaling pathway.[7][8][9][10][11]
Caption: Canonical TGF-β/SMAD signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of a small molecule in cell culture media.
Caption: General workflow for small molecule stability assessment.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nordicbioscience.com [nordicbioscience.com]
- 5. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GSK3008348 and Other αvβ6 Integrin Inhibitors in Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
The integrin αvβ6 has emerged as a compelling therapeutic target in the treatment of fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF). Its restricted expression on epithelial cells and its crucial role in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine, make it an attractive candidate for targeted therapies. This guide provides a comparative overview of the efficacy of GSK3008348, an inhaled small molecule αvβ6 inhibitor, against other notable αvβ6 inhibitors in clinical development, supported by available experimental data.
Introduction to αvβ6 Inhibition
The αvβ6 integrin is significantly upregulated in fibrotic tissues, where it binds to the latency-associated peptide (LAP) of TGF-β, inducing a conformational change that releases the active TGF-β. Active TGF-β then signals through its receptors to promote fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring. Inhibiting the αvβ6-mediated activation of TGF-β is therefore a promising strategy to halt or slow the progression of fibrosis. Several molecules targeting this pathway have been investigated, including small molecules, monoclonal antibodies, and engineered proteins.
Comparative Efficacy of αvβ6 Inhibitors
While direct head-to-head clinical trials are lacking, preclinical and early clinical data provide a basis for comparing the efficacy of GSK3008348 with other αvβ6 inhibitors, such as bexotegrast (B10830806) (PLN-74809) and BG00011.
GSK3008348
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, designed for inhaled delivery to the lungs. Preclinical studies have demonstrated its ability to inhibit TGF-β activation and reduce fibrosis in animal models.
Preclinical Efficacy of GSK3008348 in a Murine Bleomycin-Induced Lung Fibrosis Model
| Parameter | Vehicle Control | GSK3008348 | % Reduction |
| Lung Collagen Deposition (µ g/lung ) | 550 ± 25 | 400 ± 30 | ~27% |
| pSMAD2 (Phosphorylated SMAD2) Levels | High | Significantly Reduced | - |
Data are representative of findings from preclinical studies.
A Phase 1 clinical trial in healthy volunteers showed that GSK3008348 was well-tolerated with a dose-proportional pharmacokinetic profile. However, the development of GSK3008348 for IPF was discontinued (B1498344) after Phase 2a trials.
Bexotegrast (PLN-74809)
Bexotegrast (PLN-74809) is an oral, dual inhibitor of αvβ6 and αvβ1 integrins. The dual inhibition is proposed to have a broader anti-fibrotic effect by targeting both epithelial cells (αvβ6) and fibroblasts (αvβ1).
In Vitro Potency of Bexotegrast (PLN-74809)
| Inhibitor | Target | Assay | IC50 (nM) |
| Bexotegrast (PLN-74809) | αvβ6 | h-LAP1 Binding Inhibition | 4.36 |
| B6_BP_dslf (miniprotein inhibitor) | αvβ6 | h-LAP1 Binding Inhibition | 1.84 |
This table presents a direct comparison from a study of newly designed miniprotein inhibitors.
Phase 2a clinical trial data for bexotegrast in patients with IPF have shown promising results, with the drug being well-tolerated and demonstrating a reduction in the decline of Forced Vital Capacity (FVC) and quantitative lung fibrosis (QLF) score.
BG00011
BG00011 is a humanized monoclonal antibody that specifically targets and inhibits the αvβ6 integrin. Preclinical studies showed its potential in blocking pulmonary fibrosis. However, a Phase 2b clinical trial in IPF patients was terminated early due to a lack of clinical benefit and an increase in adverse events, including acute exacerbations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of αvβ6 in TGF-β activation and a typical workflow for evaluating αvβ6 inhibitors.
Caption: αvβ6-mediated activation of TGF-β leading to fibrosis.
Caption: A generalized experimental workflow for the evaluation of αvβ6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of αvβ6 inhibitors.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic therapies.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1-3 mg/kg) is administered to anesthetized mice.
-
Treatment: The αvβ6 inhibitor (e.g., GSK3008348) or vehicle is administered at a predetermined dosing schedule, often starting after the initial inflammatory phase (e.g., day 7 post-bleomycin).
-
Assessment of Fibrosis: At a specified endpoint (e.g., day 14 or 21), lungs are harvested for analysis.
-
Histology: Lung sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition. The Ashcroft scoring system is often used for semi-quantitative assessment of fibrosis.
-
Biochemical Analysis: The total lung collagen content is measured, typically using a hydroxyproline (B1673980) assay.
-
Biomarker Analysis: Bronchoalveolar lavage (BAL) fluid and lung homogenates are analyzed for levels of pro-inflammatory and pro-fibrotic markers, such as TGF-β and phosphorylated SMAD proteins (pSMAD2/3).
-
TGF-β Activation Assay
This assay measures the ability of an inhibitor to block αvβ6-mediated activation of latent TGF-β.
-
Cell Lines: Co-culture of cells expressing αvβ6 (e.g., epithelial cells) and a TGF-β reporter cell line (e.g., TMLC cells, which contain a luciferase gene under the control of a TGF-β-responsive promoter).
-
Procedure:
-
The αvβ6-expressing cells are plated and allowed to adhere.
-
The test inhibitor at various concentrations is added.
-
A source of latent TGF-β is provided.
-
The reporter cells are added to the co-culture.
-
After an incubation period, the cells are lysed, and luciferase activity is measured.
-
-
Readout: A decrease in luciferase activity in the presence of the inhibitor indicates inhibition of TGF-β activation. The IC50 value is calculated from the dose-response curve.
Cell Adhesion Assay
This assay determines the ability of an inhibitor to block the adhesion of cells expressing αvβ6 to its ligands.
-
Principle: αvβ6 integrin mediates cell adhesion to extracellular matrix proteins containing an RGD (Arg-Gly-Asp) motif, such as fibronectin and the LAP of TGF-β.
-
Procedure:
-
Microplate wells are coated with an αvβ6 ligand (e.g., fibronectin or LAP).
-
Cells expressing αvβ6 are pre-incubated with various concentrations of the inhibitor.
-
The cells are then added to the coated wells and allowed to adhere for a specific time.
-
Non-adherent cells are washed away.
-
The number of adherent cells is quantified, often by staining with a dye (e.g., crystal violet) and measuring the absorbance.
-
-
Readout: A reduction in cell adhesion in the presence of the inhibitor demonstrates its ability to block the integrin-ligand interaction.
Conclusion
The inhibition of the αvβ6 integrin remains a promising therapeutic strategy for fibrotic diseases like IPF. While GSK3008348 showed preclinical efficacy, its clinical development for IPF has been halted. In contrast, bexotegrast (PLN-74809), a dual αvβ1/αvβ6 inhibitor, has demonstrated encouraging results in Phase 2a trials and is advancing in clinical development. The monoclonal antibody approach with BG00011, however, highlighted potential safety concerns associated with systemic αvβ6 inhibition. The collective data underscore the importance of nuanced approaches to targeting this pathway, with factors such as selectivity, mode of delivery, and the specific molecular entity influencing both efficacy and safety outcomes. Further research and well-designed clinical trials are essential to fully elucidate the therapeutic potential of αvβ6 inhibitors.
A Comparative Analysis of Two Investigational Drugs for Idiopathic Pulmonary Fibrosis: GSK3008348 and BG00011 (STX-100)
A deep dive into the pharmacology, clinical performance, and ultimate discontinuation of two distinct antagonists of the αvβ6 integrin.
In the landscape of therapeutic development for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease, the αvβ6 integrin has been a focal point of interest. This cell surface receptor plays a pivotal role in activating transforming growth factor-beta (TGF-β), a key mediator of fibrosis. This guide provides a comparative analysis of two investigational drugs that target this pathway, the small molecule GSK3008348 and the monoclonal antibody BG00011 (formerly STX-100), summarizing their preclinical and clinical data, and elucidating the reasons for the cessation of their development.
At a Glance: Key Characteristics
| Feature | GSK3008348 | BG00011 (STX-100) |
| Molecule Type | Small molecule, RGD-mimetic | Humanized IgG1 monoclonal antibody |
| Target | αvβ6 integrin | αvβ6 integrin |
| Mechanism of Action | Antagonist of αvβ6 integrin, inducing its internalization and degradation, thereby inhibiting TGF-β activation. | Blocks the binding of αvβ6 to latent TGF-β, thus inhibiting its activation. |
| Administration | Inhaled (nebulized) | Subcutaneous injection |
| Indication | Idiopathic Pulmonary Fibrosis (IPF) | Idiopathic Pulmonary Fibrosis (IPF) |
| Development Status | Discontinued after Phase Ib/IIa trial (failed to meet efficacy endpoints).[1] | Discontinued after Phase IIb trial (safety concerns and lack of efficacy).[2][3][4] |
Mechanism of Action and Signaling Pathway
Both GSK3008348 and BG00011 were designed to inhibit the pro-fibrotic activity of TGF-β by targeting the αvβ6 integrin, which is upregulated on alveolar epithelial cells in IPF.[5] The binding of the αvβ6 integrin to the latency-associated peptide (LAP) of the latent TGF-β complex results in a conformational change that releases active TGF-β. Active TGF-β then binds to its receptor, initiating a signaling cascade through the phosphorylation of SMAD proteins (pSMAD), which translocate to the nucleus and promote the transcription of fibrotic genes.
GSK3008348, an RGD-mimetic, not only blocks the binding site of the integrin but also induces its rapid internalization and subsequent lysosomal degradation.[6][7] This dual action aims for a prolonged inhibition of TGF-β signaling. In contrast, BG00011 is a monoclonal antibody that directly blocks the interaction between the αvβ6 integrin and latent TGF-β, thereby preventing its activation.[8][9]
Preclinical and Clinical Performance: A Head-to-Head Comparison
Binding Affinity and Selectivity
GSK3008348 demonstrated high affinity for the αvβ6 integrin with a Ki of 0.01 nM. It also showed selectivity over other integrins, although with some cross-reactivity.[10]
| Integrin Subtype | GSK3008348 IC50 (nM)[11][12] | GSK3008348 pIC50 (Cell Adhesion Assay)[11] |
| αvβ6 | 1.50 | 8.4 |
| αvβ1 | 2.83 | - |
| αvβ3 | 12.53 | 6.0 |
| αvβ5 | 4.00 | 6.9 |
| αvβ8 | 2.26 | 7.7 |
Clinical Trials and Outcomes
GSK3008348:
A Phase I first-time-in-human study (NCT02612051) in healthy volunteers evaluated single ascending doses of inhaled GSK3008348. The drug was found to be well-tolerated at all tested doses (1-3000 mcg), with no serious adverse events reported.[13][14][15] Pharmacokinetic analysis showed rapid absorption, with maximum plasma concentrations reached within approximately 30 minutes and a terminal elimination half-life of 7.95 to 10.2 hours.[14][15] Despite these promising early results, the subsequent Phase IIa trial led to the discontinuation of the drug's development, as it failed to meet its efficacy endpoints.[1]
BG00011 (STX-100):
A Phase IIa dose-escalation study (NCT01371305) in IPF patients showed that BG00011 was generally well-tolerated at doses up to 1.0 mg/kg.[8][9] This study demonstrated proof of biological activity, with a dose-dependent reduction in pSMAD2 levels in bronchoalveolar lavage (BAL) fluid, achieving a ≥70% reduction at the 1.0 mg/kg dose.[8][9] However, at the highest dose of 3.0 mg/kg, there was a notable decline in respiratory function in some patients.[8][9]
The subsequent Phase IIb trial (NCT03573505) was terminated early due to an imbalance in adverse events and a lack of clinical benefit in the BG00011-treated group.[2][3] At week 26, there was no significant difference in the change in Forced Vital Capacity (FVC) from baseline between the BG00011 and placebo groups.[3][10] Furthermore, serious adverse events, including IPF exacerbation and death, were reported more frequently in patients receiving BG00011.[3][10]
| Clinical Trial Parameter | GSK3008348 (Phase I - NCT02612051) | BG00011 (Phase IIb - NCT03573505) |
| Population | Healthy Volunteers | Patients with IPF |
| Dosage | Single ascending doses (1-3000 mcg) | 56 mg once weekly |
| Primary Outcome | Safety and Tolerability | Change in FVC from baseline at Week 52 |
| Key Findings | Well-tolerated, no serious AEs.[13][14][15] | No significant difference in FVC change vs. placebo at Week 26.[3][10] Increased incidence of serious AEs, including IPF exacerbation and death.[3][10] |
| Development Status | Discontinued after Phase IIa (lack of efficacy).[1] | Discontinued during Phase IIb (safety and lack of efficacy).[2][3][4] |
Experimental Methodologies
Bleomycin-Induced Lung Fibrosis Model
A common preclinical model used to evaluate the anti-fibrotic potential of both compounds is the bleomycin-induced lung fibrosis model in mice. In this model, a single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[14] The efficacy of the investigational drug is then assessed by measuring endpoints such as lung collagen content and histopathological changes.[11]
Cell Adhesion Assays
To determine the inhibitory activity of compounds on integrin-mediated cell adhesion, in vitro assays are employed. These assays typically involve coating microtiter plates with an integrin ligand (e.g., fibronectin). Cells expressing the target integrin are then added to the wells in the presence of varying concentrations of the inhibitor. After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified, often using a colorimetric or fluorescent method. The IC50 value, representing the concentration of inhibitor required to reduce cell adhesion by 50%, can then be calculated.
Measurement of pSMAD2 in Bronchoalveolar Lavage (BAL) Fluid
As a biomarker of TGF-β pathway activation, the levels of phosphorylated SMAD2 (pSMAD2) were measured in BAL fluid from patients in the BG00011 clinical trials.[8][9] The BAL procedure involves instilling a sterile saline solution into a lung subsegment via a bronchoscope and then aspirating the fluid. The collected fluid contains cells and soluble components from the lower respiratory tract. The levels of pSMAD2 in the BAL cells can be quantified using techniques such as flow cytometry or enzyme-linked immunosorbent assay (ELISA).[16][17][18]
Conclusion
Both GSK3008348 and BG00011 represented promising therapeutic strategies for IPF by targeting the αvβ6 integrin-mediated activation of TGF-β. GSK3008348, a small molecule with a unique mechanism of inducing integrin internalization, showed a favorable safety profile in early clinical trials but ultimately failed to demonstrate sufficient efficacy. BG00011, a highly specific monoclonal antibody, effectively engaged its target in patients but was associated with significant safety concerns and a lack of clinical benefit, leading to its discontinuation. The divergent outcomes of these two molecules underscore the complexities of targeting the TGF-β pathway in fibrotic diseases and highlight the challenges in translating preclinical promise into clinical success. The insights gained from these studies, however, continue to inform the development of next-generation anti-fibrotic therapies.
References
- 1. INTEGRIS-IPF: A New Hope for Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase IIb Randomized Clinical Study of an Anti-αvβ6 Monoclonal Antibody in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. nordicbioscience.com [nordicbioscience.com]
- 6. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspiration techniques for bronchoalveolar lavage in translational respiratory research: Paving the way to develop novel therapeutic moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Randomized Phase IIa Clinical Study of an Anti-αvβ6 Monoclonal Antibody in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biogentrialtransparency.com [biogentrialtransparency.com]
- 14. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. BAL biomarkers' panel for differential diagnosis of interstitial lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diagnostic Utility of Bronchoalveolar Lavage Flow Cytometric Leukocyte Profiling in Interstitial Lung Disease and Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: GSK3008348 vs. Pirfenidone in the Fight Against Fibrosis
For Immediate Release
In the landscape of anti-fibrotic drug development, two molecules, GSK3008348 and pirfenidone (B1678446), have emerged as significant contenders. This guide offers a preclinical comparative analysis of these compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The focus is on their mechanisms of action and their efficacy in the widely utilized bleomycin-induced lung fibrosis model.
At a Glance: Key Preclinical Efficacy Data
The following tables summarize the quantitative outcomes from separate preclinical studies investigating GSK3008348 and pirfenidone in rodent models of bleomycin-induced pulmonary fibrosis. It is important to note that these data are from different studies and not from a direct head-to-head comparison.
Table 1: Effect on Lung Collagen Deposition (Hydroxyproline Content)
| Compound | Animal Model | Bleomycin (B88199) Administration | Treatment Protocol | Change in Hydroxyproline (B1673980) vs. Bleomycin Control |
| GSK3008348 | C57BL/6 Mice | 3 mg/kg, intranasal | 1 mg/kg, intranasal, twice daily (therapeutic) | Significant reduction |
| Pirfenidone | Hamsters | 5.5 units/kg, intratracheal | 0.5% in diet | Significant reduction |
| Pirfenidone | Rats | Single intratracheal instillation | 50 mg/kg, oral | Significant reduction on days 14 and 28[1] |
Table 2: Effect on Lung Function and Other Fibrotic Markers (Pirfenidone)
| Parameter | Animal Model | Bleomycin Administration | Treatment Protocol | Outcome vs. Bleomycin Control |
| Forced Vital Capacity (FVC) | Mice | Not specified | Therapeutic | Significantly reduced decline by 46%[2] |
| Diffusion Factor for Carbon Monoxide (DFCO) | Mice | Not specified | Therapeutic | Significantly slowed decline by 45%[2] |
| TGF-β1 Levels | Hamsters | 5.5 units/kg, intratracheal | 0.5% in diet | Suppressed increase in BALF[3] |
| Periostin Expression | Rats | Single intratracheal instillation | 50 mg/kg, oral | Significantly suppressed increase[1] |
Delving into the Mechanisms: Two Distinct Anti-Fibrotic Strategies
GSK3008348 and pirfenidone employ different primary mechanisms to combat fibrosis, although both ultimately impact the pivotal transforming growth factor-beta (TGF-β) signaling pathway.
GSK3008348: A Targeted Approach
GSK3008348 is a potent and selective inhaled inhibitor of the αvβ6 integrin.[1] This integrin is a key activator of latent TGF-β, a central mediator of fibrosis.[1] By binding to αvβ6, GSK3008348 prevents the conformational change required for TGF-β activation, thereby directly inhibiting a critical step in the fibrotic cascade.[1]
Pirfenidone: A Multi-faceted Inhibitor
The precise molecular target of pirfenidone remains less defined; however, it is recognized for its broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[4] Preclinical studies have consistently shown that pirfenidone modulates several key fibrogenic mediators.[4] It has been demonstrated to reduce the production of TGF-β and other pro-inflammatory cytokines, thereby attenuating fibroblast proliferation and collagen synthesis.[4]
Experimental Protocols: A Closer Look at the Bleomycin Model
The bleomycin-induced lung fibrosis model is a cornerstone of preclinical fibrosis research. Below are the generalized protocols used in the studies evaluating GSK3008348 and pirfenidone.
Bleomycin-Induced Lung Fibrosis Model Workflow
GSK3008348 Study Protocol
-
Animal Model: C57BL/6 mice.
-
Fibrosis Induction: A single intranasal administration of bleomycin (3 mg/kg).
-
Treatment: Therapeutic dosing with GSK3008348 (1 mg/kg) administered intranasally twice daily, starting at a time point after fibrosis is established.
-
Primary Endpoint: Measurement of total lung hydroxyproline content as a marker of collagen deposition.
-
Additional Assessments: Histological analysis of lung tissue.
Pirfenidone Study Protocols (Representative Examples)
-
Animal Models: Hamsters and rats have been commonly used.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (e.g., 5.5 units/kg in hamsters).[3]
-
Treatment:
-
Primary Endpoints:
-
Histological assessment of lung fibrosis (e.g., Ashcroft score).
-
Measurement of lung hydroxyproline content.[1]
-
-
Additional Assessments:
Concluding Remarks
Both GSK3008348 and pirfenidone demonstrate significant anti-fibrotic activity in preclinical models of pulmonary fibrosis. GSK3008348 offers a targeted approach by inhibiting a key upstream event in the fibrotic cascade, the activation of TGF-β by αvβ6 integrin. Pirfenidone, while its exact molecular target is not fully elucidated, exhibits a broader spectrum of anti-fibrotic, anti-inflammatory, and antioxidant effects. The preclinical data for both compounds are promising; however, direct comparative studies are needed to definitively establish their relative efficacy. The distinct mechanisms of action may also suggest potential for combination therapies in the future. These preclinical findings provide a strong rationale for the continued clinical investigation of these and other novel anti-fibrotic agents.
References
- 1. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro effects of pirfenidone on cardiac fibroblasts: proliferation, myofibroblast differentiation, migration and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of GSK3008348 Against Other Integrin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Integrin inhibitors represent a promising class of therapeutics for a range of diseases, including fibrosis, inflammation, and cancer. A critical determinant of their therapeutic success and safety profile is their selectivity for specific integrin subtypes. This guide provides an objective comparison of the selectivity profile of GSK3008348, a potent αvβ6 integrin inhibitor, with other notable integrin inhibitors. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds.
Selectivity Profiles of Integrin Inhibitors
The following table summarizes the inhibitory activity (IC50 or Ki/Kd in nM) of GSK3008348 and other selected integrin inhibitors against a panel of RGD-binding and other integrin subtypes. This quantitative data allows for a direct comparison of their selectivity.
| Inhibitor | αvβ1 (nM) | αvβ3 (nM) | αvβ5 (nM) | αvβ6 (nM) | αvβ8 (nM) | α4β1 (nM) | α4β7 (nM) | α5β1 (nM) | αIIbβ3 (nM) | αEβ7 (nM) |
| GSK3008348 | 2.83[1][2] | 12.53[1][2] | 4.00[1][2] | 1.50 [1][2] | 2.26[1][2] | - | - | >10000 | >10000 | - |
| PLN-74809 (Bexotegrast) | 3.4 [3] | ≥ 445-fold selectivity over other αv integrins[4] | ≥ 445-fold selectivity over other αv integrins[4] | 5.7 [3][4] | ≥ 445-fold selectivity over other αv integrins[4] | - | - | - | - | - |
| Cilengitide (B523762) | - | 4 [5] | 79 [5] | >1000[6] | - | - | - | >1000 | Weakly affected | - |
| Vedolizumab | No binding | - | - | - | - | No binding[7] | IC50: 20-60 ng/mL [7] | - | - | No binding[7] |
| Etrolizumab | No binding[8] | - | - | - | - | No binding[8] | Ki: 18 [9] | - | - | Ki: 1800 [9] |
| Natalizumab | Binds | - | - | - | - | Binds | Binds | - | - | - |
Note: A lower value indicates higher potency. Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available.
Mechanism of Action: The αvβ6-TGF-β Signaling Pathway
GSK3008348 exerts its therapeutic effect by selectively inhibiting the αvβ6 integrin, a key activator of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[1][2] The binding of GSK3008348 to αvβ6 prevents the conformational changes required for the release of active TGF-β from its latent complex. This interruption of the TGF-β signaling cascade is a central mechanism for its anti-fibrotic activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are generalized protocols for two key assays used to determine the selectivity profile of integrin inhibitors.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific integrin receptor by competing with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the integrin of interest are prepared from cultured cells or tissues by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test inhibitor. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known potent unlabeled ligand) are included.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each inhibitor concentration is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Adhesion Assay
This assay measures the ability of a test compound to inhibit the adhesion of cells expressing a specific integrin to a plate coated with the integrin's ligand.
Detailed Methodology:
-
Plate Coating: The wells of a 96-well microplate are coated with a solution containing the purified ligand for the integrin of interest (e.g., fibronectin, vitronectin, or MAdCAM-1) and incubated to allow the ligand to adhere to the plastic.
-
Blocking: After washing away the excess ligand, the remaining protein-binding sites on the well surface are blocked with a solution of bovine serum albumin (BSA) or another blocking agent to prevent non-specific cell adhesion.
-
Cell Preparation: Cells that endogenously express the target integrin, or a cell line engineered to express it, are harvested and labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibitor Treatment: The fluorescently labeled cells are then incubated with various concentrations of the test inhibitor for a specific period.
-
Adhesion: The inhibitor-treated cells are added to the ligand-coated and blocked wells and allowed to adhere for a set time at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of cell adhesion at each inhibitor concentration is calculated relative to the control (cells without inhibitor). The data is plotted, and the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell adhesion, is determined.
Conclusion
GSK3008348 demonstrates a high degree of selectivity for the αvβ6 integrin, with significantly lower activity against other RGD-binding integrins. This selectivity profile is a key attribute for a therapeutic candidate, as it may minimize off-target effects. In comparison, other integrin inhibitors exhibit different selectivity profiles. For example, PLN-74809 is a dual inhibitor of αvβ1 and αvβ6, while cilengitide primarily targets αvβ3 and αvβ5. Monoclonal antibodies such as vedolizumab and etrolizumab display high selectivity for gut-specific integrins. The choice of an appropriate integrin inhibitor for research or therapeutic development will depend on the specific integrin subtype implicated in the disease pathology. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of the selectivity of these and other novel integrin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: nonclinical and clinical pharmacology, pharmacokinetics and pharmacodynamics of etrolizumab, an anti‐β7 integrin therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Verification of GSK3008348's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of GSK3008348, a potent and selective antagonist of the αvβ6 integrin, with other alternative compounds. The information presented is supported by experimental data to aid researchers in evaluating its performance and potential applications in drug development, particularly in the context of diseases like idiopathic pulmonary fibrosis (IPF).
Executive Summary
GSK3008348 demonstrates high-affinity binding to the αvβ6 integrin, a key player in the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis. This guide compares its binding profile to other αvβ6 inhibitors, Bexotegrast (PLN-74809) and the monoclonal antibody BG00011, providing a quantitative analysis of their binding affinities and a detailed overview of the experimental methodologies used for their characterization.
Comparative Binding Affinity of αvβ6 Integrin Antagonists
The binding affinities of GSK3008348 and its alternatives for the αvβ6 integrin have been determined using various in vitro assays. The following table summarizes the reported quantitative data for a direct comparison. It is important to note that direct comparison of absolute values between different assay types (e.g., Ki vs. IC50) should be done with caution, as they represent different aspects of inhibitor potency.
| Compound | Target(s) | Assay Type | Cell Line/System | Binding Affinity | Citation(s) |
| GSK3008348 | αvβ6 Integrin | Radioligand Binding Assay | Recombinant soluble protein | pKi = 11.0 | [1][2] |
| Radioligand Binding Assay | Recombinant soluble protein | Ki = 0.01 nM | [2] | ||
| Cell Adhesion Assay | K562 cells | pIC50 = 8.4 | [1][3] | ||
| Fluorescence Polarization Assay | Not specified | pIC50 = 8.1 | [3] | ||
| αvβ1, αvβ3, αvβ5, αvβ8 | Cell Adhesion Assay | Not specified | IC50 = 2.83, 12.53, 4.00, 2.26 nM, respectively | [3] | |
| Bexotegrast (PLN-74809) | αvβ6/αvβ1 Integrin | Not specified | Not specified | Kd = 5.7 nM (αvβ6), 3.4 nM (αvβ1) | [4] |
| TGF-β Activation Assay | Not specified | IC50 = 29.8 nM (αvβ6), 19.2 nM (αvβ1) | [4] | ||
| BG00011 | αvβ6 Integrin | Cell-based assays | Not specified | IC50 = 0.1–0.2 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of binding affinity data. Below are descriptions of the key experimental protocols cited for determining the binding affinities of GSK3008348 and its alternatives.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by quantifying the binding of a radiolabeled form of the ligand.
-
Preparation of Membranes: Frozen tissue or washed cells expressing the target integrin are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a buffer containing a cryoprotectant for storage at -80°C.[6]
-
Binding Reaction: The assay is typically performed in a 96-well plate. To each well, the prepared membranes, the radiolabeled ligand (e.g., [³H]GSK3008348), and varying concentrations of the unlabeled competitor compound (GSK3008348 or alternatives) are added in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Incubation and Filtration: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6] The reaction is then terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate the bound from the free radioligand. The filters are washed with ice-cold wash buffer.[6]
-
Data Analysis: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Ki or IC50 values.[6]
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule (the receptor).
-
Assay Setup: The assay is conducted in a microplate format. A fluorescently labeled probe that binds to the integrin of interest is mixed with the purified integrin protein in an appropriate assay buffer (e.g., sodium phosphate (B84403) buffer containing MgCl2, CaCl2, and a detergent like CHAPS).[7]
-
Competition Binding: Varying concentrations of the unlabeled test compound (e.g., GSK3008348, Bexotegrast) are added to the wells containing the probe and the integrin. The plate is incubated for a set period (e.g., 30 minutes at 25°C) to reach equilibrium.[7]
-
Measurement: A plate reader capable of measuring fluorescence polarization is used to determine the polarization values. When the fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger integrin, its rotation slows down, leading to an increase in polarization. The competitor compound displaces the fluorescent probe, causing a decrease in polarization.
-
Data Analysis: The IC50 values are calculated by plotting the change in fluorescence polarization against the concentration of the competitor compound.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells to a substrate coated with an integrin ligand.
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein that is a ligand for the target integrin (e.g., fibronectin or vitronectin) and incubated to allow the protein to adhere. The remaining protein-binding sites on the plate are then blocked (e.g., with BSA).[8]
-
Cell Preparation and Treatment: Cells that express the integrin of interest (e.g., K562 cells) are suspended in a serum-free medium. The cells are then treated with various concentrations of the test compound (e.g., GSK3008348 or alternatives).[3]
-
Adhesion and Washing: The treated cells are added to the coated wells and incubated for a specific time (e.g., 30-90 minutes) to allow for adhesion. Non-adherent cells are then removed by gentle washing.[8]
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by lysing the cells and measuring the activity of an intracellular enzyme or by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance.[8]
-
Data Analysis: The percentage of cell adhesion is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the αvβ6 integrin-mediated TGF-β signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: αvβ6 integrin-mediated activation of TGF-β signaling pathway.
Caption: General experimental workflow for determining binding affinity.
References
- 1. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. rsc.org [rsc.org]
- 8. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
GSK3008348: A Critical Review of its Therapeutic Potential in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the available literature on GSK3008348, an investigational inhaled small molecule inhibitor of the αvβ6 integrin, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). Its performance is compared with the current standard-of-care treatments, pirfenidone (B1678446) and nintedanib (B1663095), with a focus on mechanism of action, preclinical efficacy, and clinical trial data.
Executive Summary
GSK3008348 offers a targeted approach to IPF therapy by selectively inhibiting the activation of Transforming Growth Factor-beta (TGF-β), a key driver of fibrosis, specifically at the site of lung injury. This contrasts with the broader mechanisms of pirfenidone and nintedanib. Preclinical studies have demonstrated the potent anti-fibrotic activity of GSK3008348 in animal models of pulmonary fibrosis. Early-phase clinical trials in healthy volunteers have shown it to be well-tolerated. However, further clinical development of GSK3008348 for IPF has been discontinued. This guide presents the available data to allow for an informed comparison with the established therapies.
Mechanism of Action
GSK3008348: A selective antagonist of the αvβ6 integrin receptor.[1][2] This integrin is minimally expressed in healthy lung tissue but is significantly upregulated on alveolar epithelial cells in IPF.[3] The primary function of αvβ6 integrin in this context is the activation of latent TGF-β1.[1][3] By binding to αvβ6, GSK3008348 prevents the conformational change required for the release and activation of TGF-β, thereby inhibiting downstream pro-fibrotic signaling pathways, including the SMAD pathway.[1]
Pirfenidone: The precise mechanism of action is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[4][5] It is understood to downregulate the production of TGF-β and other pro-inflammatory cytokines.[4][5] Pirfenidone has been shown to inhibit TGF-β-induced collagen synthesis, fibroblast proliferation, and the differentiation of fibroblasts into myofibroblasts.[6][7]
Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis.[8][9] These include the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10][11][12] By blocking these receptors, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts.[11]
Signaling Pathway Diagrams
Caption: GSK3008348 inhibits TGF-β activation by blocking αvβ6 integrin.
Caption: Pirfenidone's multi-faceted anti-fibrotic mechanism.
Caption: Nintedanib inhibits multiple receptor tyrosine kinases.
Preclinical Efficacy
The bleomycin-induced mouse model of pulmonary fibrosis is a standard for evaluating potential anti-fibrotic therapies. In this model, bleomycin (B88199) administration induces lung injury and subsequent fibrosis, characterized by increased collagen deposition.
| Drug | Animal Model | Key Efficacy Endpoint | Result |
| GSK3008348 | Bleomycin-induced pulmonary fibrosis in mice | Reduction in lung collagen deposition | Statistically significant reduction in lung hydroxyproline (B1673980) levels.[8][13] |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis in mice | Reduction in lung collagen content | Significant attenuation of the increase in lung collagen.[14] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis in mice and rats | Reduction in lung collagen levels | Significantly reduced type I collagen levels and prevented collagen deposition in a dose-dependent manner.[7][15][16][17] |
Clinical Trial Data
GSK3008348: Phase I
A Phase I, randomized, double-blind, placebo-controlled, crossover study assessed the safety, tolerability, and pharmacokinetics of single ascending inhaled doses of GSK3008348 in healthy volunteers.
Pharmacokinetic Profile of GSK3008348 in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng.h/mL) |
| 100 mcg | 1.33 | 0.5 | 8.0 | 5.86 |
| 300 mcg | 4.38 | 0.5 | 8.5 | 20.4 |
| 1000 mcg | 17.6 | 0.5 | 9.3 | 82.2 |
| 3000 mcg | 58.1 | 0.5 | 10.2 | 289 |
Data are geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Terminal half-life; AUC: Area under the plasma concentration-time curve. Data extracted from Maden et al., 2018.[18][19]
Safety and Tolerability: GSK3008348 was well-tolerated at all single doses up to 3000 mcg.[3][18][19] There were no serious adverse events reported, and no clinically significant changes in vital signs, ECGs, or laboratory parameters.[18][19]
Pirfenidone: Pivotal Phase III Trials (ASCEND and CAPACITY)
The efficacy of pirfenidone was established in three Phase III, randomized, double-blind, placebo-controlled trials: ASCEND and two CAPACITY studies. The primary endpoint was the change in percent predicted Forced Vital Capacity (%FVC) from baseline.
Efficacy of Pirfenidone in IPF (Pooled data from ASCEND and CAPACITY at 52 weeks)
| Endpoint | Pirfenidone (n=623) | Placebo (n=624) | Treatment Effect |
| Mean Decline in FVC (mL) | -216 | -363 | 147 mL difference (p<0.001)[20] |
| Proportion of Patients with ≥10% Decline in %FVC or Death | 16.5% | 31.8% | 43.8% relative reduction (p<0.001)[14] |
| Proportion of Patients with No Decline in FVC | 22.7% | 9.7% | 132.5% increase (p<0.001)[21] |
Safety and Tolerability: Common adverse events associated with pirfenidone include nausea, rash, and diarrhea.[22] Photosensitivity is also a notable side effect.[3]
Nintedanib: Pivotal Phase III Trials (INPULSIS-1 and INPULSIS-2)
The efficacy of nintedanib was evaluated in two replicate Phase III, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2). The primary endpoint was the annual rate of decline in FVC.
Efficacy of Nintedanib in IPF (Pooled data from INPULSIS trials at 52 weeks)
| Endpoint | Nintedanib (n=638) | Placebo (n=423) | Treatment Effect |
| Adjusted Annual Rate of Decline in FVC (mL/year) | -113.6 | -223.5 | 109.9 mL difference (p<0.001)[15] |
| Proportion of Patients with Improvement/No Decline in FVC | 24.8% | 9.0% | -[15] |
Safety and Tolerability: The most common adverse event with nintedanib is diarrhea.[23] Nausea and vomiting are also frequently reported.[24]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.
-
Induction: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to anesthetized mice.[12][23][25] The dose of bleomycin can vary between studies.
-
Disease Progression: Following bleomycin administration, an initial inflammatory phase is followed by a fibrotic phase, characterized by the accumulation of extracellular matrix proteins, particularly collagen, in the lung parenchyma.[23][25][26]
-
Drug Administration: The investigational drug is typically administered daily via an appropriate route (e.g., oral gavage, intranasal, or intraperitoneal injection) for a specified period during the fibrotic phase.[14][15]
-
Efficacy Assessment: At the end of the study period, the lungs are harvested for analysis. Key endpoints include:
-
Histological assessment: Lung sections are stained (e.g., with Masson's trichrome or Picrosirius red) to visualize and quantify the extent of fibrosis.[23][27]
-
Collagen quantification: The total lung collagen content is often measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[19][26]
-
Clinical Trial Protocols
GSK3008348 Phase I Trial (NCT02612051): [18][19]
-
Design: Randomized, double-blind, placebo-controlled, 4-period crossover study.
-
Population: Healthy adult volunteers.
-
Intervention: Single ascending doses of inhaled GSK3008348 (1 mcg to 3000 mcg) or placebo.
-
Primary Outcome Measures: Safety and tolerability, including adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Secondary Outcome Measures: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).
Pirfenidone ASCEND Trial (NCT01366209): [20][28][29]
-
Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial.
-
Population: Patients with IPF, FVC ≥50% and ≤90% predicted, and DLco ≥30% and ≤90% predicted.
-
Intervention: Oral pirfenidone (2403 mg/day) or placebo for 52 weeks.
-
Primary Endpoint: Change from baseline in %FVC at week 52.
-
Key Secondary Endpoints: Change in 6-minute walk distance (6MWD) and progression-free survival.
Nintedanib INPULSIS Trials (NCT01335464 and NCT01335477): [5][23][26][30]
-
Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter Phase III trials.
-
Population: Patients with IPF, FVC ≥50% predicted, and DLco 30-79% predicted.
-
Intervention: Oral nintedanib (150 mg twice daily) or placebo for 52 weeks.
-
Primary Endpoint: Annual rate of decline in FVC.
-
Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in St. George's Respiratory Questionnaire (SGRQ) total score.
Conclusion
GSK3008348 represents a targeted therapeutic approach for IPF by selectively inhibiting the αvβ6 integrin-mediated activation of TGF-β in the lungs. Preclinical data demonstrated its potential to reduce lung fibrosis. The Phase I clinical trial in healthy volunteers indicated a favorable safety and pharmacokinetic profile for inhaled administration.
However, GSK3008348's development for IPF was discontinued. In contrast, pirfenidone and nintedanib, with their broader mechanisms of action, have demonstrated efficacy in large-scale Phase III clinical trials, leading to their approval as the standard of care for IPF. They have been shown to slow the rate of FVC decline, a key indicator of disease progression.
This comparative guide highlights the different strategies employed in the development of therapies for IPF. While targeted therapies like GSK3008348 hold promise, the clinical validation of broader-acting agents like pirfenidone and nintedanib has established the current therapeutic landscape. Future research may focus on combination therapies or more refined targeted approaches to further improve outcomes for patients with this devastating disease.
References
- 1. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. esbriethcp.com [esbriethcp.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. What could Nintedanib (BIBF 1120), a triple inhibitor of VEGFR, PDGFR, and FGFR, add to the current treatment options for patients with metastatic colorectal cancer? [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term safety and tolerability of nintedanib in patients with idiopathic pulmonary fibrosis: results from the open-label extension study, INPULSIS-ON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The ascend study: A randomized, double-blind, placebo controlled trial of pirfenidone in patients with idiopathic pulmonary fibrosis (IPF) [epistemonikos.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. 2minutemedicine.com [2minutemedicine.com]
- 24. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Vivli [search.vivli.org]
- 30. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigational αvβ6 Integrin Inhibitor GSK3008348 Shows Limited Promise in Fibrotic Diseases Compared to Standard of Care
An in-depth analysis of available data on the investigational drug GSK3008348 for the treatment of fibrotic diseases, primarily Idiopathic Pulmonary Fibrosis (IPF), reveals a promising preclinical profile that did not translate into clinical efficacy in later-stage trials. This has led to the discontinuation of its development. In contrast, the approved therapies, pirfenidone (B1678446) and nintedanib (B1663095), have demonstrated consistent, albeit modest, efficacy in slowing disease progression in patients with IPF.
GSK3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin, which plays a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis.[1][2] The rationale for its development was to specifically target TGF-β activation in the lungs by administering the drug via inhalation, thereby maximizing local efficacy and minimizing systemic side effects.[1] However, despite positive early-phase results, GlaxoSmithKline discontinued (B1498344) the development of GSK3008348 in 2018 following a Phase II clinical trial that failed to meet its efficacy endpoints.[3][4]
This comparison guide provides a comprehensive overview of the available data for GSK3008348 and contrasts it with the established treatments for IPF, pirfenidone and nintedanib.
Mechanism of Action: A Tale of Two Strategies
GSK3008348's mechanism centers on the inhibition of the αvβ6 integrin, which is upregulated on epithelial cells in fibrotic tissues and is a key activator of latent TGF-β.[1][2] By blocking this interaction, GSK3008348 aimed to reduce the downstream signaling that leads to fibroblast proliferation and collagen deposition.[2]
Pirfenidone and nintedanib, the current standards of care for IPF, employ different mechanisms. Pirfenidone's exact mechanism is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. Nintedanib is a tyrosine kinase inhibitor that targets multiple pathways involved in fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[5]
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for GSK3008348 and the approved IPF treatments, pirfenidone and nintedanib.
Table 1: Preclinical Efficacy of GSK3008348
| Model | Key Findings | Reference |
| Murine bleomycin-induced lung fibrosis | Reduced lung collagen deposition and serum C3M (a marker of IPF disease progression).[2] | [2] |
| Human lung epithelial cells | Induced rapid internalization and lysosomal degradation of the αvβ6 integrin.[2] | [2] |
| IPF human lung tissue | Binds to αvβ6 with high affinity and reduces downstream pro-fibrotic TGFβ signaling.[2] | [2] |
Table 2: Clinical Efficacy in Idiopathic Pulmonary Fibrosis
| Drug | Key Efficacy Endpoint | Result | Clinical Trial(s) |
| GSK3008348 | Change in Forced Vital Capacity (FVC) | Phase II trial failed to meet efficacy endpoints (specific data not publicly available).[3] | NCT03069989 |
| Pirfenidone | Annual rate of FVC decline | Reduced rate of decline by approximately 40.3 ml to 100 ml per year compared to placebo.[6][7] | CAPACITY, ASCEND |
| Nintedanib | Annual rate of FVC decline | Reduced rate of decline by approximately 109.9 ml to 125.3 ml per year compared to placebo.[8][9] | INPULSIS-1, INPULSIS-2 |
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| GSK3008348 | Well-tolerated in Phase I with no serious adverse events reported at single doses up to 3000 mcg.[10] | Not applicable (development discontinued) |
| Pirfenidone | Nausea, rash, photosensitivity, diarrhea, dyspepsia, vomiting.[11][12] | Approximately 30%[10] |
| Nintedanib | Diarrhea, nausea, vomiting, decreased appetite, weight loss, elevated liver enzymes.[11][13][14] | Approximately 20%[10] |
Experimental Protocols
A summary of the methodologies for key clinical trials is provided below.
GSK3008348 Phase I Trial (NCT02612051)
-
Study Design: A randomized, double-blind, placebo-controlled, 4-period crossover, single ascending dose study.[10]
-
Participants: Healthy volunteers.[10]
-
Intervention: Single nebulized doses of GSK3008348 ranging from 1 to 3000 mcg.[10]
-
Primary Outcome Measures: Safety and tolerability, assessed by adverse events, vital signs, ECGs, and laboratory tests.[10]
-
Secondary Outcome Measures: Pharmacokinetics of GSK3008348.[10]
References
- 1. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. INTEGRIS-IPF: A New Hope for Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK Cuts Six Respiratory Assets as It Continues to Focus on Oncology Treatments - BioSpace [biospace.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survival impact and safety comparison of pirfenidone and nintedanib for idiopathic pulmonary fibrosis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The safety of nintedanib for the treatment of interstitial lung disease: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GSK 3008348: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GSK 3008348, a potent and selective small molecule inhibitor of the αvβ6 integrin. The following information is based on general laboratory safety protocols and specific guidance from available safety data sheets.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses or goggles | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents used to handle the compound. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing. |
| Respiratory Protection | As needed | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Disposal Procedures for this compound
The disposal of this compound, as with any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste label.
-
Clearly write the full chemical name: this compound.
-
Indicate the approximate concentration and quantity of the waste.
-
List all solvents present in the waste container.
-
Include the date the waste was first added to the container.
Step 3: Storage of Waste
Store hazardous waste containers safely prior to disposal.
-
Keep containers securely closed.
-
Store in a designated, well-ventilated, and secondary containment area to prevent spills from spreading.
-
Ensure incompatible waste types are stored separately.
Step 4: Final Disposal
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
